Paromomycin Sulfate
Description
This compound is the sulfate salt form of paromomycin, a structural derivative of neomycin, an aminoglycoside antibiotic with amebicidal and bactericidal effects against predominantly aerobic gram-negative bacteria. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation of mRNA and inhibition of protein synthesis followed by cell death.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1969 and is indicated for amebiasis and infection and has 3 investigational indications.
See also: Paromomycin (has active moiety).
Properties
IUPAC Name |
(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRDOKAZOAKLDU-UDXJMMFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47N5O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7205-49-4, 7542-37-2 (Parent) | |
| Record name | D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601335979 | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-89-4, 7205-49-4 | |
| Record name | Paromomycin sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paromomycin sulfate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paromomycin, sulfate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601335979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Paromomycin sulphates | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAROMOMYCIN SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: The Discovery, Origin, and Production of Paromomycin Sulfate from Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Abstract Paromomycin is a broad-spectrum aminoglycoside antibiotic with significant activity against bacteria and protozoa. Discovered in the 1950s, it is a secondary metabolite produced by the actinobacterium Streptomyces rimosus. This technical guide provides an in-depth overview of the discovery of Paromomycin, its biosynthetic origins within Streptomyces, and the methodologies involved in its production and characterization. The document details the mechanism of action, summarizes key quantitative data on production optimization, and presents detailed experimental protocols for fermentation, extraction, and antimicrobial susceptibility testing. Visualizations of the biosynthetic pathway, mechanism of action, and experimental workflows are provided to facilitate a deeper understanding of this important therapeutic agent.
Introduction
Paromomycin is an aminocyclitol glycoside antibiotic, a member of the aminoglycoside family, that has been in medical use since 1960.[1] It is produced by strains of Streptomyces rimosus and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as several protozoan parasites.[2][3] This has made it a valuable therapeutic agent for treating a variety of infections, including amebiasis, giardiasis, and leishmaniasis.[1][4] Paromomycin's utility is particularly notable in treating visceral leishmaniasis, for which it is considered an effective and affordable treatment option.[5] Like other aminoglycosides, its primary mechanism of action involves the inhibition of protein synthesis in susceptible organisms.[6][7] This whitepaper delves into the technical aspects of Paromomycin, from its microbial source to the scientific protocols that underpin its study and production.
Discovery and Origin
Paromomycin was discovered in the 1950s as a secondary metabolite from a strain of Streptomyces then identified as Streptomyces krestomuceticus.[1][4] Subsequent taxonomic studies reclassified this organism as Streptomyces rimosus, specifically the variety paromomycinus.[7][8] Streptomyces is a genus of Gram-positive bacteria known for its complex secondary metabolism, making it a prolific source of antibiotics and other bioactive compounds. Paromomycin is chemically characterized as a mixture of sulfate salts and is composed of three rings: a central 2-deoxystreptamine aminocyclitol ring linked to D-glucosamine and a disaccharide composed of D-ribose and paromose.[9]
Biosynthesis of Paromomycin
The biosynthesis of Paromomycin in Streptomyces involves a complex pathway originating from simple carbohydrate precursors. Studies using radiolabeled isotopes have elucidated the origins of its core components. The pathway is understood to proceed as follows:
-
2-Deoxystreptamine (2-DOS) Ring: The central aminocyclitol ring, 2-deoxystreptamine, is synthesized directly from D-glucose.[9]
-
Glucosamine Moiety: The glucosamine unit is formed from fructose-6-phosphate, an intermediate of glucose metabolism.[9]
-
Paromose and Ribose: The paromose I sugar is derived from glucosamine, while the ribose component originates from glucose through oxidation and subsequent decarboxylation.[9]
These precursors are assembled by a series of enzymes encoded within a biosynthetic gene cluster in the Streptomyces genome to form the final Paromomycin molecule.
Caption: Simplified biosynthetic pathway of Paromomycin from glucose.
Mechanism of Action
Paromomycin exerts its antimicrobial effect by irreversibly binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit in prokaryotes.[1][6][7] This interaction occurs at the A-site, which is crucial for decoding the messenger RNA (mRNA). The binding of Paromomycin induces a conformational change in the rRNA, specifically affecting residues A1492 and A1493.[1] This leads to two primary consequences:
-
mRNA Misreading: The drug interferes with the proofreading mechanism of the ribosome, causing the incorporation of incorrect amino acids into the growing polypeptide chain.[10]
-
Inhibition of Translocation: Paromomycin can also stall the movement of the ribosome along the mRNA, effectively halting protein synthesis.[10]
The continuous production of aberrant, non-functional proteins, coupled with the arrest of normal protein synthesis, ultimately leads to bacterial cell death.[8]
Caption: Paromomycin inhibits protein synthesis at the 30S ribosomal subunit.
Production and Yield Optimization
The production of Paromomycin by Streptomyces rimosus NRRL 2455 has been the subject of optimization studies to enhance yield. Both Submerged Liquid Fermentation (SLF) and Solid-State Fermentation (SSF) have been investigated, with SSF showing promise for higher concentrations and reduced costs.[2][3][11]
Table 1: Comparison of Paromomycin Production in SSF and SLF
| Fermentation Method | Substrate | Initial Yield (mg/g IDS) | Optimized Yield (mg/g IDS) | Fold Increase | Reference |
| Solid-State (SSF) | Corn Bran | 0.51 | 2.21 | 4.3 | [2][3][11] |
| Submerged Liquid (SLF) | Optimized Media | N/A | ~1.06 | 14*** | [12][13] |
| *mg per gram of initial dry solids | |||||
| Converted from 1.58 mg/ml for comparison; assumes density of 1.5 g/ml for SSF substrate. | |||||
| ***Compared to preliminary fermentation levels using basal medium. |
Table 2: Optimized Conditions for Paromomycin Production
| Parameter | Optimized Value (SLF) | Optimized Value (SSF) | Reference |
| Media Components | Soybean meal (30 g/L), NH₄Cl (4 g/L), CaCO₃ (5 g/L), Glycerol (40 ml/L) | Corn Bran with Aminoglycoside Production Media | [11][12][13] |
| pH | 6.0 | 8.5 | [11][12][13] |
| Temperature | 28°C | 30°C | [11][12][13] |
| Inoculum Size | 5.5% (v/v) | 5% (v/w) | [11][12][13] |
| Incubation Time | 8.5 days | 9 days | [11][12][13] |
| Agitation Rate | 200 rpm | N/A | [12][13] |
Key Experimental Protocols
Fermentation for Paromomycin Production (SLF)
This protocol is based on methodologies optimized for submerged liquid fermentation.[12][13]
-
Inoculum Preparation: A loopful of S. rimosus NRRL 2455 is inoculated into 25 mL of Tryptic Soy Broth (TSB) in a 250 mL Erlenmeyer flask. The culture is incubated at 28°C with agitation at 200 rpm for 72 hours.[12]
-
Production Medium: Prepare the optimized fermentation medium containing (per liter): 30 g soybean meal, 4 g NH₄Cl, 5 g CaCO₃, and 40 mL glycerol. Adjust the initial pH to 6.0.[13]
-
Fermentation: Inoculate the production medium with 5.5% (v/v) of the seed culture.
-
Incubation: Incubate the production flasks at 28°C for 8.5 days with constant agitation at 200 rpm.[13]
-
Harvesting: After incubation, the culture broth is harvested for extraction.
Extraction and Quantification of Paromomycin
-
Separation: Centrifuge the harvested culture broth to separate the mycelial biomass from the supernatant.
-
Filtration: Sterilize the supernatant by passing it through a 0.22 µm pore size membrane filter.[14]
-
Quantification (Agar Well Diffusion Assay):
-
Test Organism: Use Staphylococcus aureus ATCC 25923 as the indicator strain.[14]
-
Standard Curve: Prepare serial dilutions of a known concentration of Paromomycin sulfate standard (Sigma-Aldrich). Create a calibration curve by plotting the diameter of the inhibition zones against the logarithm of the Paromomycin concentration.[14]
-
Assay: Seed agar plates with the test organism. Punch wells into the agar and add a defined volume of the filtered supernatant (and its dilutions) to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.[14]
-
Measurement: Measure the diameter of the inhibition zones around the wells.
-
Calculation: Determine the concentration of Paromomycin in the sample by interpolating the inhibition zone diameter on the standard curve.[14]
-
Antimicrobial Susceptibility Testing (AST)
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are recommended for AST.[15]
-
Method: The disk diffusion (Kirby-Bauer) method is commonly used.[14][15]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland turbidity standard.
-
Plating: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place a paper disk impregnated with a standard amount of Paromomycin onto the agar surface.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-defined breakpoints.
Caption: Workflow from fermentation to bioactivity assessment of Paromomycin.
Conclusion
Paromomycin remains a clinically relevant antibiotic more than six decades after its discovery. Its origin from Streptomyces rimosus underscores the importance of actinomycetes as a source of valuable therapeutics. A thorough understanding of its biosynthesis, mechanism of action, and the optimization of its production are critical for ensuring its continued availability and for guiding future research into novel aminoglycosides. The methodologies detailed in this guide provide a framework for researchers and drug development professionals working with Paromomycin and other natural products derived from Streptomyces. The use of optimized fermentation strategies, such as SSF, presents a promising avenue for more efficient and cost-effective production.[11]
References
- 1. Paromomycin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Physiology and biochemistry of streptomycetes. XIII. Biosynthesis of paromomycin by Streptomyces albus var. metamycinus nov. var. supplied with 14C-glucose, 14C-glucosamine, 14C-2-desoxystreptamine and 14C-ribose] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Production and statistical optimization of Paromomycin by Streptomyces rimosus NRRL 2455 in solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. labordoc.ilo.org [labordoc.ilo.org]
- 14. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
Paromomycin Sulfate chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical applications of Paromomycin Sulfate. It is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Paromomycin is an aminoglycoside antibiotic produced by the fermentation of Streptomyces rimosus.[1][2] It is a structural derivative of neomycin.[3] The sulfate salt of paromomycin is a white to light yellow, amorphous, and hygroscopic powder that is freely soluble in water.[4]
Chemical Structure:
The chemical structure of this compound is presented below:
(Image of the chemical structure of this compound would be placed here in a real whitepaper)
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid | [5] |
| Molecular Formula | C₂₃H₄₇N₅O₁₈S | [5] |
| Molecular Weight | 713.7 g/mol | [5] |
| CAS Number | 1263-89-4 | [5] |
| Melting Point | 145 °C (decomposes) | [6] |
| Solubility | Water: 50 mg/mL | [6][7] |
| pKa (Strongest Acidic) | 12.23 | [8] |
| pKa (Strongest Basic) | 9.68 | [8] |
| Appearance | White to light yellow solid | [] |
Mechanism of Action
Paromomycin exerts its antimicrobial effect by inhibiting protein synthesis in susceptible organisms.[1][3] This is achieved through its binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[1][3] The binding of paromomycin to the A-site of the ribosome induces a conformational change that leads to two primary consequences:
-
Misreading of mRNA: The altered conformation of the A-site results in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][3]
-
Inhibition of Translocation: Paromomycin also interferes with the movement of the ribosome along the mRNA molecule, thereby halting protein synthesis.[1][3]
The culmination of these effects is the production of non-functional or toxic proteins, ultimately leading to cell death.[1][3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. zellbio.eu [zellbio.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugfuture.com [drugfuture.com]
- 5. This compound | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 1263-89-4 [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
Paromomycin Sulfate: A Technical Guide to its Spectrum of Activity Against Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin sulfate, an aminoglycoside antibiotic, exhibits a broad spectrum of activity against a variety of parasitic organisms. This technical guide provides an in-depth overview of its efficacy, mechanism of action, and the experimental methodologies used to evaluate its anti-parasitic properties. Quantitative data from in vitro and in vivo studies are summarized, and detailed protocols for key experiments are provided to facilitate further research and development. Visualizations of its mechanism of action and experimental workflows are included to enhance understanding.
Introduction
Paromomycin is an antibiotic derived from Streptomyces rimosus var. paromomycinus. While it possesses antibacterial properties, its clinical utility is particularly notable in the treatment of various parasitic infections.[1] Its poor absorption from the gastrointestinal tract makes it an effective luminal agent for intestinal parasites. This guide focuses on the spectrum of activity of this compound against key protozoan and helminth parasites.
Spectrum of Activity: Quantitative Data
The efficacy of Paromomycin varies between different parasite species and even between different life cycle stages of the same parasite. The following tables summarize the in vitro and in vivo activity of this compound against a range of parasites.
Table 2.1: In Vitro Activity of this compound against Protozoan Parasites
| Parasite Species | Stage | Assay Type | IC50 / EC50 (µM) | Reference |
| Leishmania donovani | Promastigote | 15.7 ± 2.2 to 52.7 ± 3.5 | [2] | |
| Leishmania donovani | Amastigote | 1.2 ± 0.01 to 5.9 ± 0.3 | [2] | |
| Leishmania amazonensis | Promastigote | MTT Assay | 28.58 ± 2.55 to 205 ± 7.04 | [3] |
| Leishmania amazonensis | Amastigote | Macrophage Infection | 0.62 ± 0.12 to 61 ± 9.48 | [3] |
| Leishmania tropica | Promastigote | IC50: 42.75 ± 1.03 | [4] | |
| Acanthamoeba castellanii | Trophozoite | IC50: 16.28 | [5] |
IC50: Half maximal inhibitory concentration; EC50: Half maximal effective concentration.
Table 2.2: In Vivo and Clinical Efficacy of this compound against Protozoan and Helminth Parasites
| Parasite Species | Host | Dosage | Duration | Efficacy (Cure Rate) | Reference |
| Leishmania donovani (Visceral Leishmaniasis) | Human (Bangladesh) | 15 mg/kg/day (IM) | 21 days | 94.2% (final clinical response) | [1] |
| Entamoeba histolytica | Human | 1500 mg/day | 9-10 days | Eradication of cysts in all asymptomatic/mildly symptomatic cases | |
| Taenia saginata / Taenia solium | Human | 40 mg/kg/day or 75 mg/kg (single dose) | 5 days or single dose | 93.3% | [6] |
| Hymenolepis nana | Human | 30-50 mg/kg/day | 1-5 days | ~90% | [7] |
| Diphyllobothrium latum | Human | 32-53 mg/kg (single dose) | Single dose | 96% | [2] |
Mechanism of Action
The primary mechanism of action of Paromomycin against susceptible parasites is the inhibition of protein synthesis. As an aminoglycoside, it binds to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding interferes with the translation process in two main ways: it can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the mRNA. The resulting non-functional or truncated proteins disrupt essential cellular processes, ultimately leading to parasite death.
Experimental Protocols
The following sections detail standardized protocols for assessing the in vitro and in vivo efficacy of this compound against parasitic organisms.
In Vitro Susceptibility Testing of Leishmania spp.
This assay determines the effect of Paromomycin on the viability of Leishmania promastigotes.
-
Parasite Culture: Culture Leishmania promastigotes in M-199 or RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24-26°C until they reach the mid-logarithmic growth phase.
-
Drug Preparation: Prepare a stock solution of this compound in sterile distilled water or PBS and sterilize by filtration. Prepare serial dilutions of the drug in the culture medium.
-
Assay Plate Setup: In a 96-well microtiter plate, add 100 µL of the parasite suspension (1 x 10^6 promastigotes/mL) to each well.
-
Drug Addition: Add 100 µL of the various Paromomycin dilutions to the respective wells. Include wells with untreated parasites as a negative control and a medium-only blank.
-
Incubation: Incubate the plate at 24-26°C for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.
-
Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability compared to the untreated control and determine the IC50 value using a dose-response curve.
This assay evaluates the efficacy of Paromomycin against the clinically relevant intracellular amastigote stage of Leishmania.
-
Macrophage Culture: Culture a macrophage cell line (e.g., J774A.1 or THP-1) or primary peritoneal macrophages in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator. Seed the macrophages onto 96-well plates or coverslips in 24-well plates and allow them to adhere overnight.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the cells three times with sterile PBS to remove non-phagocytosed promastigotes.
-
Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Fixation and Staining: Fix the cells with methanol and stain with Giemsa.
-
Microscopic Examination: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per sample.
-
Data Analysis: Calculate the percentage of infection inhibition relative to the untreated control and determine the IC50 value.
In Vivo Efficacy Testing in a Murine Model of Cutaneous Leishmaniasis
This protocol describes the evaluation of Paromomycin's efficacy in a BALB/c mouse model of Leishmania major infection.
-
Animal Model: Use female BALB/c mice, 6-8 weeks old.
-
Parasite Inoculation: Infect the mice by subcutaneous injection of 2 x 10^6 stationary-phase Leishmania major promastigotes in the footpad.
-
Lesion Development: Monitor the mice weekly for the development of a footpad lesion. Treatment is typically initiated when a palpable lesion develops (around 3-4 weeks post-infection).
-
Treatment Groups: Randomly assign mice to treatment and control groups. A typical treatment group would receive Paromomycin (e.g., 50 mg/kg/day) administered topically or systemically (intraperitoneally or intramuscularly). The control group receives the vehicle alone.
-
Treatment Administration: Administer the treatment daily for a specified period (e.g., 2-4 weeks).
-
Efficacy Assessment:
-
Lesion Size: Measure the footpad thickness weekly using a digital caliper.
-
Parasite Burden: At the end of the experiment, sacrifice the mice and determine the parasite load in the infected footpad and draining lymph node by limiting dilution assay or quantitative PCR.
-
-
Data Analysis: Compare the lesion size and parasite burden between the treated and control groups to determine the efficacy of the treatment.
Visualized Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
References
- 1. Effectiveness Study of Paromomycin IM Injection (PMIM) for the Treatment of Visceral Leishmaniasis (VL) in Bangladesh | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. [Therapeutic effect of this compound in the treatment of Diphyllobothrium latum infections and an observation on the worm tissues affected by the drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Intracellular Growth Inside Macrophages is a Fast and Reliable Method for Assessing the Virulence of Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of antimicrobial agents on Acanthamoeba sp. and evidence of a natural resilience to amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajtmh.org [ajtmh.org]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Paromomycin Sulfate Binding Site on 16S Ribosomal RNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the aminoglycoside antibiotic Paromomycin Sulfate and its target, the 16S ribosomal RNA (rRNA) of the bacterial ribosome. Understanding this interaction at a molecular level is crucial for the development of novel antibacterial agents and for combating the growing threat of antibiotic resistance.
The Core Binding Site: The A-Site of 16S rRNA
Paromomycin, a member of the neomycin-class of aminoglycoside antibiotics, exerts its antibacterial effect by binding to the aminoacyl-tRNA site (A-site) within the decoding region of the 16S rRNA in the 30S ribosomal subunit.[1][2][3] This binding event disrupts the fidelity of protein synthesis by causing misreading of the genetic code and inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2][4]
The binding pocket for paromomycin is a highly conserved and structured region of the 16S rRNA, specifically within helix 44 (h44).[5][6] The interaction is characterized by a deep insertion of the antibiotic into the major groove of the RNA. This binding is stabilized by a network of hydrogen bonds and electrostatic interactions between the functional groups of the paromomycin molecule and specific nucleotides of the A-site.
Key Nucleotides Involved in Paromomycin Binding:
The primary binding site is formed by a unique RNA structure that includes a bulged adenine residue and non-canonical base pairs. Structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have identified the following key nucleotides in Escherichia coli 16S rRNA (using standard numbering) as being crucial for paromomycin recognition and binding:
-
A1408: This universally conserved adenine is a critical determinant for the specific binding of many aminoglycosides.[7] Ring I of paromomycin forms pseudo-Watson-Crick contacts with A1408.[8][9]
-
G1491: Ring I of paromomycin stacks over the G1491 base.[7][8]
-
A1492 and A1493: These two conserved adenines are bulged out from the helix upon paromomycin binding.[8][10] This conformational change is thought to mimic the state of the ribosome when a cognate tRNA is bound, thus leading to translational errors.[6][10]
-
U1406 and U1495: These nucleotides form a non-canonical base pair and are involved in direct and water-mediated hydrogen bonds with Ring II of paromomycin.[8][10]
-
C1407-G1494: This Watson-Crick base pair forms part of the binding pocket.[11][10]
Mutations in these critical nucleotides have been shown to confer resistance to paromomycin and other aminoglycosides, highlighting their importance in the drug-target interaction.[12][13]
Quantitative Binding Data
The affinity of paromomycin for the 16S rRNA A-site has been quantified using various biophysical techniques. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.
| RNA Construct | Method | Dissociation Constant (Kd) | Reference |
| E. coli 16S rRNA A-site model oligonucleotide | Mass Spectrometry | 110 nM | [14] |
| Leishmania mexicana rRNA | Surface Plasmon Resonance (SPR) | (1.7 ± 0.3) x 10-3 M | [8] |
| E. coli 16S rRNA A-site model oligonucleotide | Isothermal Titration Calorimetry (ITC) | In the micromolar range | |
| 11-mer:10-mer duplex RNA model of A-site | Not specified (EC50) | 0.28 µM |
Note: The significant variation in Kd values can be attributed to differences in the specific RNA constructs used (full ribosome vs. model oligonucleotides), the experimental conditions (e.g., buffer composition, temperature), and the analytical techniques employed.
Experimental Protocols for Studying Paromomycin-rRNA Interaction
The detailed characterization of the paromomycin binding site has been made possible through a combination of structural biology and biochemical techniques. Below are generalized protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy of the Paromomycin-rRNA Complex
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of RNA and its complexes with ligands in solution.
Methodology:
-
RNA Sample Preparation:
-
Synthesize the target RNA oligonucleotide (typically a 27-mer model of the A-site) using in vitro transcription from a DNA template.[7]
-
For detailed structural studies, uniformly or selectively label the RNA with 13C and/or 15N by using labeled nucleotide triphosphates during transcription.[7]
-
Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE) followed by electroelution or high-performance liquid chromatography (HPLC).
-
Anneal the purified RNA to form the correct secondary structure.
-
-
NMR Sample Preparation:
-
Prepare the NMR sample by dissolving the labeled RNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.4, 0.1 mM EDTA) in 90% H2O/10% D2O or 99.9% D2O.
-
Acquire initial NMR spectra of the free RNA to serve as a reference.
-
Titrate a solution of this compound into the RNA sample and acquire a series of NMR spectra at different drug-to-RNA molar ratios.
-
-
NMR Data Acquisition and Analysis:
-
Acquire a suite of multidimensional NMR experiments, including 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proton-proton interactions, and heteronuclear correlation experiments (e.g., 1H-15N HSQC, 1H-13C HSQC) for resonance assignment of the labeled RNA.[7]
-
Monitor chemical shift perturbations in the RNA spectra upon paromomycin binding to identify the nucleotides involved in the interaction.
-
Use the distance restraints derived from NOESY data, along with other experimental restraints, to calculate and refine the three-dimensional structure of the paromomycin-RNA complex using molecular modeling software.
-
X-ray Crystallography of the Ribosome-Paromomycin Complex
X-ray crystallography provides high-resolution structural information of macromolecules in their crystalline state.
Methodology:
-
Ribosome Preparation:
-
Isolate and purify 70S ribosomes from a suitable bacterial source, such as Thermus thermophilus or Escherichia coli.[10]
-
Form a complex of the ribosome with mRNA and tRNAs to mimic a functional state.
-
-
Crystallization:
-
Add this compound to the ribosome complex solution to a final concentration sufficient for binding.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drops) by mixing the ribosome-paromomycin complex with a range of crystallization screens containing different precipitants, buffers, and salts.[10]
-
Optimize the crystallization conditions to obtain well-diffracting crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-cool the crystals in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.[10]
-
Process the diffraction data (integration, scaling, and merging) to obtain a set of structure factor amplitudes.
-
Solve the crystal structure using molecular replacement, using a previously determined ribosome structure as a search model.
-
Build the model of the paromomycin molecule into the electron density map and refine the entire structure to obtain the final high-resolution model of the ribosome-paromomycin complex.
-
Chemical Footprinting of the Paromomycin Binding Site
Chemical footprinting is a biochemical technique used to identify the binding site of a ligand on a nucleic acid by probing the accessibility of the RNA backbone or bases to chemical modification.
Methodology:
-
RNA Preparation and Labeling:
-
Prepare the 16S rRNA or a fragment containing the A-site.
-
End-label the RNA with a radioactive isotope (e.g., 32P) or a fluorescent dye to allow for visualization.
-
-
Binding Reaction:
-
Incubate the labeled RNA with varying concentrations of this compound to allow for complex formation. Include a control reaction with no paromomycin.
-
-
Chemical Probing:
-
Treat the RNA and RNA-paromomycin complexes with a chemical probe that modifies accessible nucleotides. Common probes include:
-
Dimethyl sulfate (DMS): Methylates the N1 of adenine and N3 of cytosine in single-stranded regions.[15]
-
Hydroxyl radicals: Cleave the RNA backbone in a solvent-accessible manner.
-
-
-
Analysis:
-
Stop the chemical modification reaction.
-
For base modifications, identify the modified sites by primer extension using reverse transcriptase. The enzyme will stop at the modified nucleotide, generating a ladder of DNA fragments.
-
For backbone cleavage, directly analyze the RNA fragments.
-
Separate the resulting DNA or RNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging.
-
The "footprint" is the region of the RNA where the cleavage or modification pattern is altered in the presence of paromomycin, indicating the binding site.[6][16]
-
Visualizations
Molecular Interactions at the Binding Site
References
- 1. Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Binding thermodynamics of paromomycin, neomycin, neomycin-dinucleotide and -diPNA conjugates to bacterial and human rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNA Footprinting Using Small Chemical Reagents | Springer Nature Experiments [experiments.springernature.com]
- 7. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.4. NMR characterization of RNA-small molecule structures [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. DMS Footprinting of Structured RNAs and RNA-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNase footprinting of protein binding sites on an mRNA target of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Paromomycin Sulfate: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin sulfate, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis in prokaryotes and certain eukaryotes, notably protozoan parasites. Its mechanism of action primarily involves binding to the A-site of the small ribosomal subunit's ribosomal RNA (rRNA), leading to a cascade of events that disrupt translational fidelity and efficiency. This technical guide provides an in-depth exploration of the molecular pathways affected by paromomycin, detailed experimental protocols for its study, and a quantitative analysis of its inhibitory effects. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, parasitology, and drug development.
Mechanism of Action: Targeting the Ribosomal A-Site
Paromomycin exerts its antimicrobial effects by binding to a highly conserved region of the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes) within the 30S/40S ribosomal subunit.[1] The primary binding pocket is located in the aminoacyl-tRNA (A-site), a critical region for decoding messenger RNA (mRNA) codons.[1][2]
The binding of paromomycin to the A-site induces a distinct conformational change in the rRNA. Specifically, it causes two universally conserved adenine residues, A1492 and A1493 (E. coli numbering), to flip out from their stacked position within helix 44 (h44) of the 16S rRNA.[2][3] This altered conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound to the A-site.[3] This molecular mimicry is the foundation of paromomycin's inhibitory actions.
The consequences of this paromomycin-induced conformational change are multifaceted:
-
Induction of mRNA Misreading: By stabilizing the "flipped-out" conformation of A1492 and A1493, paromomycin lowers the free-energy difference between the binding of cognate and near-cognate aminoacyl-tRNAs. This reduced stringency in codon recognition leads to the erroneous incorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[2]
-
Inhibition of Translocation: Paromomycin can also physically impede the translocation of peptidyl-tRNA from the A-site to the peptidyl (P)-site, a crucial step in the elongation cycle of protein synthesis. This steric hindrance effectively stalls the ribosome on the mRNA, leading to a cessation of protein production.[4]
-
Interference with Ribosome Recycling: Evidence suggests that paromomycin can inhibit the disassembly of the ribosome after translation termination, a process mediated by ribosome recycling factor (RRF) and elongation factor G (EF-G). By stabilizing the 70S ribosome complex, paromomycin can sequester ribosomes, preventing them from participating in new rounds of initiation.[4]
-
Inhibition of Translation Initiation: Paromomycin has been shown to inhibit the anti-association activity of initiation factor 3 (IF3). IF3 normally prevents the premature association of the 30S and 50S ribosomal subunits. By counteracting IF3, paromomycin promotes the formation of inactive 70S initiation complexes, further reducing the pool of active ribosomes.
The following diagram illustrates the central mechanism of paromomycin's action on the ribosomal A-site.
Quantitative Data on Paromomycin Inhibition
The inhibitory potency of paromomycin varies depending on the organism and the specific experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Half-maximal Inhibitory Concentration (IC50) of Paromomycin
| Organism/System | Assay | IC50 | Reference |
| Leishmania donovani (promastigotes) | Growth Inhibition | ~50 µM | [5] |
| Leishmania donovani (amastigotes) | Growth Inhibition | ~8 µM | [5] |
| Leishmania mexicana | Growth Inhibition | ~200 µM | [5] |
| Mycobacterium smegmatis (wild-type) | In vitro translation (luciferase) | ~1.5 µM | [6] |
| Staphylococcus aureus | Protein Synthesis Inhibition | 1.25 µg/mL | |
| Cryptosporidium parvum | In vitro growth inhibition | 11.8 µg/mL | [7] |
Table 2: Binding Affinity of Paromomycin for Ribosomal RNA
| Target | Method | Dissociation Constant (Kd) | Reference |
| Leishmania mexicana 18S rRNA A-site mimic | Surface Plasmon Resonance | (1.7 ± 0.3) x 10-3 M | [5] |
| E. coli 16S rRNA A-site mimic | Isothermal Titration Calorimetry | 1.2 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of paromomycin on protein synthesis.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
Materials:
-
Cell-free translation system (e.g., Rabbit Reticulocyte Lysate or E. coli S30 extract)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA)
-
Amino acid mixture (containing all 20 amino acids, one of which is typically radiolabeled, e.g., 35S-methionine)
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, energy source, and reporter mRNA according to the manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a control with a known translation inhibitor (e.g., cycloheximide for eukaryotic systems, chloramphenicol for prokaryotic systems).
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30-37°C) for a specified time (e.g., 60-90 minutes).
-
Protein Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA. Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Filtration and Washing: Collect the precipitated protein by vacuum filtration onto glass fiber filters. Wash the filters with 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.
-
Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the paromomycin concentration. Determine the IC50 value from the resulting dose-response curve.
The following diagram outlines the workflow for the in vitro translation inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Deep Dive into Aminoglycosides: A Technical Comparison of Paromomycin Sulfate and Neomycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paromomycin sulfate and neomycin are closely related aminoglycoside antibiotics, both fixtures in the therapeutic arsenal against bacterial infections. Despite their structural similarities and shared mechanism of action, subtle chemical distinctions impart unique characteristics that influence their clinical application, efficacy, and toxicity profiles. This technical guide provides an in-depth analysis of the core chemical differences between this compound and neomycin, offering a comparative summary of their physicochemical properties, a detailed look at their biosynthesis, and an exploration of their mechanisms of action and resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of aminoglycoside antibiotics.
Introduction
Aminoglycosides are a class of potent bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria.[1][2] Their broad spectrum of activity has made them crucial in treating a variety of infections. Paromomycin and neomycin, both derived from Streptomyces species, are prominent members of this family.[3][4] While often used in similar clinical contexts, particularly for gastrointestinal infections, their inherent chemical differences are critical to understanding their distinct therapeutic profiles. This guide will dissect these differences at a molecular level.
Chemical Structure and Physicochemical Properties
The most fundamental difference between paromomycin and neomycin lies in a single functional group substitution on the neosamine ring (Ring I). Paromomycin possesses a hydroxyl (-OH) group at the 6' position, whereas neomycin has an amino (-NH2) group at this same position.[5] This seemingly minor alteration has significant implications for their biological activity and susceptibility to enzymatic modification by resistant bacteria.
Both paromomycin and neomycin are typically formulated as sulfate salts to enhance their stability and solubility in aqueous solutions.[3][6] Commercial neomycin is a mixture of neomycin B and its stereoisomer neomycin C, with neomycin B being the more active component.[4][7]
Below is a comparative table summarizing the key physicochemical properties of this compound and Neomycin Sulfate.
| Property | This compound | Neomycin Sulfate |
| Chemical Formula | C23H45N5O14 • xH2SO4[3][8] | C23H46N6O13 • 3H2SO4[9] |
| Molecular Weight (Base) | 615.64 g/mol [3] | 614.65 g/mol (Neomycin B) |
| Molecular Weight (Sulfate Salt) | Variable (dependent on x) | ~908.88 g/mol [9] |
| Appearance | White to off-white, amorphous, stable, water-soluble solid[3][10] | White to slightly yellow, crystalline powder, very soluble in water[6] |
| Solubility | Soluble in water[8] | Very soluble in water[6] |
| Key Structural Difference | 6'-hydroxyl group[5] | 6'-amino group[5] |
Biosynthesis: A Shared Pathway with a Critical Divergence
The biosynthesis of both paromomycin and neomycin originates from the common precursor 2-deoxystreptamine (DOS).[11] The intricate biosynthetic pathway involves a series of enzymatic modifications, including glycosylation and amination steps. The core of both molecules is assembled from glucose-6-phosphate, which is converted through multiple steps to the central aminocyclitol ring, 2-deoxystreptamine.
The key divergence in their synthesis pathways occurs during the modification of the neosamine C precursor. An epimerization step is required to form the neosamine B found in neomycin B.[4] The gene cluster responsible for neomycin biosynthesis in Streptomyces fradiae has been well-characterized and includes genes for glycosyltransferases and aminotransferases that assemble the final molecule.[11] Paromomycin biosynthesis follows a highly similar pathway, with the critical difference being the enzymatic step that results in the 6'-hydroxyl group instead of the 6'-amino group.
Figure 1. Simplified comparative biosynthesis pathway of Paromomycin and Neomycin.
Mechanism of Action: Targeting the Bacterial Ribosome
Both paromomycin and neomycin exert their bactericidal effects by targeting the 30S ribosomal subunit of prokaryotes.[1][2] This interaction disrupts protein synthesis, leading to the production of non-functional proteins and ultimately, cell death.[10][12]
The specific binding site for these aminoglycosides is the A-site of the 16S ribosomal RNA (rRNA).[13][14] Binding to this site induces a conformational change in the rRNA, which interferes with the decoding process of messenger RNA (mRNA). This interference leads to the misreading of codons and the incorporation of incorrect amino acids into the growing polypeptide chain.[12] Furthermore, both antibiotics have been shown to inhibit the assembly of the 30S ribosomal subunit in Staphylococcus aureus.[15][16]
Figure 2. Signaling pathway of Paromomycin and Neomycin's mechanism of action.
Comparative Antimicrobial Activity
Both paromomycin and neomycin exhibit broad-spectrum activity against many Gram-negative and some Gram-positive bacteria.[13] However, the subtle structural difference can lead to variations in their minimum inhibitory concentrations (MICs) against certain pathogens. The following table provides a summary of comparative MIC data from a study on carbapenem-resistant Enterobacteriaceae.[17]
| Organism Type | Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) |
| Carbapenem-Resistant Enterobacteriaceae | Neomycin | 8 | 256 | 65.7 |
| Carbapenem-Resistant Enterobacteriaceae | Paromomycin | 4 | >256 | 64.9 |
Data sourced from a study on 134 clinical isolates of carbapenem-resistant Enterobacteriaceae.[17][18]
Mechanisms of Resistance
The primary mechanism of resistance to aminoglycosides is enzymatic modification of the antibiotic by bacterial enzymes. These enzymes, known as aminoglycoside-modifying enzymes (AMEs), can be acetyltransferases, phosphotransferases, or nucleotidyltransferases. The 6'-amino group of neomycin is a key target for some of these modifying enzymes. The absence of this amino group in paromomycin renders it less susceptible to certain AMEs, which can be a clinical advantage in some scenarios.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Analysis
HPLC is a cornerstone technique for the analysis and quantification of aminoglycosides in various matrices, including pharmaceutical formulations and biological samples.[19][20][21]
Methodology Outline:
-
Sample Preparation: Biological samples often require a protein precipitation step, followed by solid-phase extraction (SPE) to remove interfering substances. Pharmaceutical samples may only require dilution.
-
Chromatographic System: A reversed-phase C18 column is commonly used.
-
Mobile Phase: Due to the polar nature of aminoglycosides, a highly aqueous mobile phase with an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed to improve retention and peak shape. A typical mobile phase might consist of a gradient of acetonitrile and water with the ion-pairing agent.
-
Detection: Aminoglycosides lack a strong chromophore, making UV detection challenging. Therefore, detection is often achieved using evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or mass spectrometry (MS).[20] Pre- or post-column derivatization with a fluorogenic agent can also be used for fluorescence detection.[21]
Figure 3. General experimental workflow for HPLC analysis of aminoglycosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of aminoglycosides and for studying their interactions with their biological targets.[22]
Methodology Outline:
-
Sample Preparation: The aminoglycoside sample is dissolved in a suitable deuterated solvent, typically D₂O.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assigning all the proton and carbon signals in these complex molecules.
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to confirm the connectivity of the atoms and the stereochemistry of the molecule, allowing for unambiguous structural identification.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.[18][23]
Methodology Outline:
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and neomycin sulfate are prepared in a cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard), and then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Toxicity Profile: Ototoxicity and Nephrotoxicity
A significant limitation of aminoglycoside use is their potential for ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[24][25][26] While both paromomycin and neomycin share these toxic potentials, the incidence and severity can vary. The toxicity is thought to be related to the accumulation of the drugs in the renal cortex and the inner ear fluids. The relationship between drug-induced nephrotoxicity and ototoxicity is complex, with some evidence suggesting a mechanistic link through effects on ion transport systems.[27] Due to its toxicity, neomycin is generally restricted to topical or oral administration for local gastrointestinal effects.[28] Paromomycin's toxicity is also a concern, and its systemic use is limited.
Conclusion
This compound and neomycin, while structurally very similar, exhibit key chemical differences that have a tangible impact on their biological properties. The substitution of a hydroxyl group for an amino group at the 6' position is the central distinguishing feature, influencing their susceptibility to bacterial resistance mechanisms. A thorough understanding of these nuances is paramount for the rational design of new aminoglycoside derivatives with improved efficacy and reduced toxicity, a critical endeavor in the ongoing battle against antimicrobial resistance. This guide provides a foundational technical overview to aid researchers and drug development professionals in this important work.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Neomycin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Neomycin sulfate | 1405-10-3 [chemicalbook.com]
- 7. Component Optimization of Neomycin Biosynthesis via the Reconstitution of a Combinatorial Mini-Gene-Cluster in Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound An aminoglycoside antibiotic containing 5 amino groups that exhibits antibacterial and antiamebic activity. | 1263-89-4 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 1263-89-4 [chemicalbook.com]
- 11. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Paromomycin - Wikipedia [en.wikipedia.org]
- 13. Paromomycin (sulfate) | CAS 1263-89-4 | Cayman Chemical | Biomol.com [biomol.com]
- 14. This compound | C23H47N5O18S | CID 441375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Neomycin and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 20. agilent.com [agilent.com]
- 21. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academicjournals.org [academicjournals.org]
- 23. Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2024.sci-hub.box [2024.sci-hub.box]
- 25. Nephrotoxicity and ototoxicity following irrigation of wounds with neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Insights into ototoxicity. Analogies to nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Drug-related nephrotoxic and ototoxic reactions : a link through a predictive mechanistic commonality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Ototoxicity of oral neomycin and vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Paromomycin Sulfate for the Investigation of Translational Fidelity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translational fidelity, the precision with which the genetic code in mRNA is translated into the amino acid sequence of a protein, is fundamental to cellular health. Errors in this process can lead to the synthesis of non-functional or toxic proteins, contributing to various diseases and the aging process. Paromomycin sulfate, an aminoglycoside antibiotic, has emerged as a critical tool for researchers studying the mechanisms of translational accuracy. By binding to the ribosomal decoding center, paromomycin induces errors in protein synthesis, providing a controllable method to probe the consequences of reduced translational fidelity.
This guide offers an in-depth overview of the use of this compound as a research tool. It details its mechanism of action, presents quantitative data on its effects, provides comprehensive experimental protocols, and outlines its applications in basic research and drug development.
Core Mechanism of Action: Inducing Translational Errors
Paromomycin exerts its effects by directly targeting the ribosome, the cellular machinery responsible for protein synthesis. Its primary binding site is the A site within the small ribosomal subunit's ribosomal RNA (16S rRNA in prokaryotes and 18S rRNA in eukaryotes).[1][2][3][4]
The binding of paromomycin to the A site induces a conformational change, stabilizing a state where two key adenine residues (A1492 and A1493 in E. coli) are flipped out from their normal position within an internal loop of the rRNA.[5][6] These residues are crucial for monitoring the correct Watson-Crick base pairing between the mRNA codon in the A site and the tRNA anticodon. By locking these residues in an "on" state, paromomycin reduces the ribosome's discriminatory power, making it more likely to accept a near-cognate aminoacyl-tRNA that does not perfectly match the mRNA codon.[6][7]
This interference leads to two primary types of translational errors:
-
Amino Acid Misincorporation (Missense Errors): The incorporation of an incorrect amino acid into the growing polypeptide chain.[1][8]
-
Stop Codon Read-through (Nonsense Suppression): The failure of the ribosome to recognize a stop codon (UAA, UAG, or UGA), resulting in the insertion of an amino acid and the continuation of translation until a subsequent stop codon is reached.[8][9][10]
Paromomycin can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA, although its primary use in fidelity research is related to its error-inducing properties.[1][7][11]
Caption: Mechanism of paromomycin-induced translational infidelity.
Quantitative Effects of Paromomycin on Translational Fidelity
The impact of paromomycin on translational error rates has been quantified across various model systems. The tables below summarize key findings from the literature.
Table 1: Paromomycin-Induced Stop Codon Read-through
| Organism/System | Paromomycin Concentration | Effect on Read-through | Citation(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | 0.5 mg/mL | ~5-fold increase | [8] |
| Mammalian (COS-7) Cells | 100-800 µg/mL | Restoration of mutant gene activity up to 20% of wild-type levels | [9] |
| Drosophila S2R+ Cells | 500-1000 µM | Dose-dependent increase | [12] |
| Duchenne Muscular Dystrophy Mutations (in vitro) | 100 µg/mL | 0.1% to 0.5% read-through efficiency | [13][14] |
| Moloney Murine Leukemia Virus (in vitro) | 50-100 µg/mL | Moderate, dose-dependent increase |[15] |
Table 2: Paromomycin-Induced Amino Acid Misincorporation
| Organism/System | Paromomycin Concentration | Effect on Misincorporation | Citation(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | 0.5 mg/mL | ~3-fold increase | [8] |
| Leishmania mexicana ribosomes (in vitro) | 20-80 µM | Misreading frequencies of 25-75% | [16][17] |
| Mammalian ribosomes (in vitro) | 20 µM | Slight increase over basal error level | [16][17] |
| Drosophila S2R+ Cells | 500-1000 µM | Dose-dependent increase | [12] |
| Eukaryotic Ribosomes (general) | Varies | Efficient promotion of missense errors |[2] |
Experimental Protocols for Studying Translational Fidelity
Several robust assays are commonly used to measure the effects of paromomycin on translational fidelity.
Dual-Luciferase Reporter Assays
This is the most common method for quantifying stop codon read-through and amino acid misincorporation in vivo. It utilizes two luciferase reporters, typically Renilla (RLuc) and Firefly (FLuc), encoded on a single transcript.[18][19][20]
-
For Stop Codon Read-through: The FLuc gene is placed downstream of the RLuc gene but is out-of-frame or preceded by a stop codon. FLuc is only produced if the ribosome reads through the stop codon. The ratio of FLuc to RLuc activity is a direct measure of read-through efficiency.[12][21]
-
For Amino Acid Misincorporation: A specific codon in the FLuc gene is mutated to a codon for a different amino acid (e.g., a luciferase-inactivating mutation). Misincorporation at this site can restore the original amino acid, thus reactivating the enzyme. The FLuc/RLuc ratio reflects the misincorporation rate.[12]
-
Construct Design:
-
Create a control plasmid where RLuc and FLuc are in the same reading frame, separated by a short linker, to establish a baseline FLuc/RLuc ratio.
-
Create an experimental plasmid. For read-through, insert a stop codon (e.g., UGA) between the RLuc and FLuc coding sequences. For misincorporation, introduce a point mutation in the FLuc active site.
-
-
Cell Culture and Transfection:
-
Culture the chosen cell line (e.g., HEK293, yeast, Drosophila S2R+) under standard conditions.
-
Transfect the cells with either the control or experimental reporter plasmid using a suitable method (e.g., lipid-based transfection).
-
-
Paromomycin Treatment:
-
After allowing time for plasmid expression (typically 24 hours), treat the cells with a range of this compound concentrations (e.g., 50 µM to 1000 µM). Include a vehicle-only control.
-
Incubate for a defined period (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer provided with commercial dual-luciferase assay kits.
-
-
Luminometry:
-
Transfer cell lysate to a luminometer plate.
-
Use an automated luminometer to inject the FLuc substrate and measure the light output.
-
Subsequently, inject the RLuc substrate (which also quenches the FLuc signal) and measure the second light output.
-
-
Data Analysis:
-
Calculate the FLuc/RLuc ratio for each sample.
-
Normalize the ratios from the paromomycin-treated experimental groups to the vehicle-treated control group to determine the fold-change in translational error.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Articles [globalrx.com]
- 5. Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paromomycin - Wikipedia [en.wikipedia.org]
- 7. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of a nonsense mutation in mammalian cells in vivo by the aminoglycoside antibiotics G-418 and paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of a nonsense mutation in mammalian cells in vivo by the aminoglycoside antibiotics G-418 and paromomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased fidelity of protein synthesis extends lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Readthrough of dystrophin stop codon mutations induced by aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational readthrough-promoting drugs enhance pseudoknot-mediated suppression of the stop codon at the Moloney murine leukemia virus gag–pol junction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An in vivo dual-luciferase assay system for studying translational recoding in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Paromomycin Sulfate as a tool for ribosome profiling studies
An In-depth Technical Guide to Paromomycin Sulfate for Ribosome Profiling Studies
Introduction
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a genome-wide snapshot of protein synthesis in vivo.[1] By using deep sequencing of ribosome-protected mRNA fragments (RPFs), researchers can obtain a quantitative measure of translation, mapping the precise positions of ribosomes on transcripts.[2] This allows for the investigation of translational control, the identification of translated open reading frames (ORFs), and the measurement of ribosome occupancy.[1][2] A critical step in this process is the immediate arrest of translating ribosomes to preserve the in vivo state. While cycloheximide is a commonly used inhibitor, its use can introduce artifacts.[3][4][5] this compound, an aminoglycoside antibiotic, presents an alternative tool for arresting ribosomes through a distinct mechanism of action.
This guide provides an in-depth technical overview of this compound's application in ribosome profiling, detailing its mechanism, experimental protocols, and relevant data for researchers, scientists, and drug development professionals.
Mechanism of Action: Paromomycin as a Ribosome Arresting Agent
Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the small ribosomal subunit.[6][7] Its primary mode of action involves targeting the decoding center on the ribosome, making it an effective tool for stalling translation elongation for profiling studies.
-
Binding Site: Paromomycin binds to the A-site (aminoacyl-tRNA site) within helix 44 (h44) of the 16S rRNA in the 30S ribosomal subunit.[8][9] This interaction is highly specific and involves the formation of multiple hydrogen bonds between the drug's hydroxyl and ammonium groups and the RNA bases and backbone.[10]
-
Conformational Change: The binding of paromomycin induces a critical conformational change in the A-site. Specifically, it causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within the helix.[9][11] This flipped-out conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby stabilizing the interaction of even near-cognate or non-cognate tRNAs.[9][12]
-
Inhibition of Translocation: By locking the A-site in a specific conformation and strengthening the interaction between ribosomal subunits, paromomycin effectively inhibits the translocation step of elongation.[12][13][14] It stabilizes the 70S ribosome, making it difficult for the ribosome to move along the mRNA, thus "freezing" it in place.[13][15] This arrest of elongating ribosomes is the key feature harnessed for ribosome profiling.
-
Induction of Miscoding: A known effect of paromomycin is the induction of misreading of the genetic code, which results from the stabilization of near-cognate tRNAs in the A-site.[12][16] While this is a critical aspect of its antibiotic activity, for the purposes of ribosome profiling, the primary utility lies in its ability to halt translocation.
Caption: Paromomycin binds the ribosomal A-site, inhibiting translocation.
Quantitative Data on Paromomycin-Ribosome Interaction
The efficacy and binding affinity of paromomycin have been quantified in various systems. This data is crucial for determining appropriate experimental concentrations.
| Parameter | Organism/System | Value | Notes | Reference(s) |
| Binding Affinity (KD) | Saccharomyces cerevisiae (yeast) | 76.6 nM | Measured for ribosomes from a strain lacking RAC/Ssb chaperones, which showed enhanced affinity. Binding to wild-type ribosomes was below the detection limit, indicating lower affinity. | [17] |
| Inhibitory Concentration (IC50) | Leishmania mexicana | ~200 µM | Concentration causing 50% inhibition of parasite growth. | [18] |
| Effect on Translation Fidelity | Leishmania mexicana vs. Mammalian | 10-fold higher misreading | Leucine misincorporation was significantly higher in the parasite's cell-free system compared to a mammalian one, highlighting differential effects. | [18] |
| Effect on Polypeptide Synthesis | Leishmania mexicana vs. Mammalian | Marked inhibition vs. Barely reduced | In vitro polypeptide synthesis was strongly inhibited in the parasite system but only slightly affected in the mammalian system. | [19][20] |
Experimental Protocol: Ribosome Profiling Using Paromomycin
This section outlines a representative protocol for ribosome profiling, adapting standard procedures to incorporate paromomycin as the translation inhibitor.
Cell Culture and Treatment
-
Grow cells under the desired experimental conditions.
-
To arrest translation, add this compound directly to the culture medium to a final concentration determined empirically for the specific cell type (e.g., guided by IC50 values). A common starting point is in the µM range.
-
Incubate for a short period (e.g., 2-5 minutes) to allow for drug uptake and ribosome arrest.
-
Immediately harvest cells by flash-freezing in liquid nitrogen to preserve the state of translation.[21]
Cell Lysis and Lysate Preparation
-
Lyse the frozen cells in a lysis buffer (e.g., Tris-HCl, MgCl₂, NaCl, DTT) containing paromomycin at the same concentration used for treatment to prevent any further ribosome movement post-lysis.
-
Clear the lysate by centrifugation to remove cell debris.[21]
Nuclease Footprinting
-
Treat the cleared lysate with an optimized amount of RNase I to digest mRNA that is not protected by ribosomes.[22]
-
Incubate at room temperature with gentle mixing for a defined period (e.g., 45 minutes).[22]
-
Stop the digestion by adding a potent RNase inhibitor (e.g., SUPERase).[22]
Ribosome Recovery
-
Layer the RNase I-treated lysate onto a sucrose cushion or a linear sucrose gradient (e.g., 15-45%).[22][23]
-
Pellet the ribosomes (containing the protected mRNA fragments) through ultracentrifugation.[21] This step isolates the 80S monosomes and separates them from dissociated subunits, polysomes, and other cellular components.
RNA Extraction and Footprint Purification
-
Extract the RNA from the ribosome pellet using a standard method like Trizol.[22]
-
Isolate the ribosome-protected footprints (RPFs), which are typically 24-36 nucleotides in length, using denaturing polyacrylamide gel electrophoresis (PAGE).[22]
-
Excise the gel region corresponding to the correct size and elute the RNA fragments.[22]
Sequencing Library Preparation
-
Dephosphorylation: Remove the 3' phosphate from the RPFs using T4 Polynucleotide Kinase (PNK).[22]
-
Ligation: Ligate a pre-adenylated adapter to the 3' end of the RPFs.
-
Reverse Transcription: Synthesize cDNA from the ligated RPFs using a reverse transcriptase.
-
Circularization: Circularize the resulting cDNA.
-
PCR Amplification: Amplify the library using primers specific to the adapter sequences.
-
Sequencing: Perform high-throughput sequencing of the final library.
Caption: Workflow for a ribosome profiling experiment using paromomycin.
Advantages and Considerations
-
Alternative to Cycloheximide: Paromomycin provides an important alternative to cycloheximide, which has known artifacts such as causing ribosome accumulation at start codons.[5] Using a different inhibitor can help validate findings and control for inhibitor-specific biases.
-
Mechanism: Its mechanism of inhibiting translocation by binding the A-site is distinct from other inhibitors, offering a different way to capture the translatome.
-
Differential Sensitivity: Paromomycin exhibits differential effects on the ribosomes of various organisms, such as parasites versus mammalian hosts.[18][19][20][24] This property can be exploited in specific research contexts, for example, to selectively profile translation in a host-parasite system.
-
Concentration and Timing: The optimal concentration and treatment duration must be carefully determined for each experimental system to ensure effective ribosome arrest without causing significant off-target effects or cell stress responses that could alter the translatome.
-
Miscoding Potential: While the primary use in this context is to stall ribosomes, the miscoding effect could theoretically influence the ribosome's position if the treatment period is prolonged. Therefore, short incubation times are recommended.
Conclusion
This compound is a valuable tool for ribosome profiling studies, offering a robust method for arresting translation elongation. Its well-characterized mechanism of action, centered on binding the ribosomal A-site and inhibiting translocation, allows for the effective capture of ribosome-protected mRNA fragments. By understanding its specific properties and carefully optimizing experimental protocols, researchers can leverage paromomycin to generate high-quality, reliable data on the dynamics of protein synthesis, providing deeper insights into the complexities of translational regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translation inhibitors cause abnormalities in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Biases in Ribosome Profiling Experiments Reveals Signatures of Translation Dynamics in Yeast | PLOS Genetics [journals.plos.org]
- 5. Translation inhibitors cause abnormalities in ribosome profiling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chemical-genetic profile analysis in yeast suggests that a previously uncharacterized open reading frame, YBR261C, affects protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of paromomycin docked into the eubacterial ribosomal decoding A site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The impact of aminoglycosides on the dynamics of translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Perturbation of ribosomal subunit dynamics by inhibitors of tRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of antiassociation activity of translation initiation factor 3 by paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 23. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Note: Evaluating Paromomycin Sulfate Efficacy in Leishmania Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, affecting millions globally.[1] The development of effective treatments is crucial, and existing therapies face challenges like toxicity and emerging drug resistance.[2][3] Paromomycin Sulfate, an aminoglycoside antibiotic, is an important therapeutic agent used in the treatment of both visceral and cutaneous leishmaniasis.[4][5] Its mechanism of action primarily involves the inhibition of protein synthesis and disruption of mitochondrial function within the parasite.[4][5] This application note provides detailed protocols for evaluating the in vitro efficacy of this compound against Leishmania parasites, summarizing key quantitative data and visualizing experimental workflows and mechanisms.
Mechanism of Action
Paromomycin exerts its leishmanicidal effect through a multi-faceted approach. The primary mechanism is the inhibition of protein synthesis.[2] The drug binds to the A-site on the 16S ribosomal RNA of the small ribosomal subunit (30S), which disrupts the initiation of translation and leads to the accumulation of abnormal initiation complexes.[1][2] This selective binding to the parasite's ribosomes, with minimal effect on mammalian host cell ribosomes, accounts for its therapeutic efficiency.[1][6] Additionally, Paromomycin affects the parasite's energy metabolism by decreasing the mitochondrial membrane potential, leading to respiratory dysfunction.[3][4]
Caption: Mechanism of Paromomycin in Leishmania.
Data Presentation: In Vitro Efficacy of Paromomycin
The susceptibility of Leishmania to Paromomycin varies between species and developmental stages (promastigote vs. amastigote). The following table summarizes the 50% inhibitory concentration (IC₅₀) values reported in various studies.
| Leishmania Species | Parasite Stage | IC₅₀ (µM) | Notes | Reference |
| L. donovani | Promastigote | 50 ± 2.5 | Wild-type strain | [4] |
| L. donovani | Intracellular Amastigote | 8 ± 3.2 | More sensitive than promastigotes | [4] |
| L. donovani | Promastigote | 145 | Lab-developed resistant strain | [4] |
| L. mexicana | Promastigote | ~200 | [1] | |
| L. infantum | Amastigote | >150 | Cutoff value for resistance | [7] |
Experimental Protocols
A standardized workflow is essential for screening and evaluating anti-leishmanial compounds. The workflow involves culturing the parasite, performing susceptibility assays on either the promastigote or the clinically relevant intracellular amastigote stage, and analyzing the data to determine inhibitory concentrations.
Caption: General workflow for in vitro drug testing.
Protocol 1: In Vitro Susceptibility of Leishmania Promastigotes
This protocol details the screening of Paromomycin against the promastigote stage, which is easily cultivated in axenic culture.[8]
1. Materials:
-
Leishmania promastigotes (e.g., L. donovani)
-
M-199 or SDM-79 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)
-
This compound (stock solution prepared in sterile water)[9]
-
96-well microtiter plates
-
Resazurin sodium salt solution (for viability)
-
Plate reader (fluorometer/spectrophotometer)
-
Incubator (26°C)
2. Methodology:
-
Culturing Promastigotes: Culture Leishmania promastigotes in appropriate medium at 26°C until they reach the logarithmic phase of growth.[8]
-
Cell Seeding: Dilute the log-phase promastigotes to a final concentration of 1 x 10⁶ cells/mL in fresh medium.[4] Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Drug Preparation and Addition: Prepare serial dilutions of this compound. Add 100 µL of each drug concentration to the wells in triplicate. Include wells with untreated cells (negative control) and a medium-only blank.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance.
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Susceptibility of Intracellular Amastigotes
This assay is more clinically relevant as it targets the amastigote stage residing within host macrophages.[10][11]
1. Materials:
-
Macrophage cell line (e.g., THP-1) or primary peritoneal macrophages.[8][12]
-
RPMI-1640 medium with 10% FBS.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Stationary-phase Leishmania promastigotes.
-
This compound.
-
96-well plates.
-
Giemsa stain.
-
Microscope.
-
Incubator (37°C, 5% CO₂).
2. Methodology:
-
Macrophage Seeding: Seed macrophages (e.g., PMA-differentiated THP-1 cells) into 96-well plates and allow them to adhere overnight at 37°C with 5% CO₂.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 20:1.[9][13] Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-internalized promastigotes.[9]
-
Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.[9]
-
Assessment of Infection:
-
Fix the cells with methanol and stain with Giemsa.
-
Using a microscope, count the number of amastigotes per 100 macrophages for each drug concentration.[13]
-
-
Data Analysis: Calculate the percentage of infection inhibition compared to untreated infected cells. Determine the IC₅₀ value using a dose-response curve.
Protocol 3: Development of Paromomycin-Resistant Leishmania Strains
Developing resistant lines is crucial for studying resistance mechanisms.[4]
1. Materials:
-
Wild-type, cloned Leishmania promastigotes.
-
Culture medium (as in Protocol 1).
-
This compound.
-
Semi-solid agar plates (e.g., M199 with 1% agar).
2. Methodology:
-
Initial Exposure: Culture wild-type promastigotes in a medium containing a sub-lethal concentration of Paromomycin (e.g., starting at the IC₅₀).
-
Stepwise Drug Pressure Increase: Once the parasites adapt and resume normal growth, gradually increase the concentration of Paromomycin in the culture medium.[4][12] This process may take several months.
-
Cloning of Resistant Population: Once parasites are growing steadily at the desired resistance level (e.g., 50 µM), clone the population by plating on semi-solid medium containing the drug.[4]
-
Characterization: Pick individual colonies and expand them in liquid culture with the drug. Confirm the resistance level by re-determining the IC₅₀ value as described in Protocol 1.
-
Stability Check: To check the stability of the resistance, culture the resistant line in drug-free medium for several passages and then re-evaluate the IC₅₀.[12]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Selection of Paromomycin Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms [mdpi.com]
- 4. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 11. researchgate.net [researchgate.net]
- 12. parasite-journal.org [parasite-journal.org]
- 13. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability and Use of Paromomycin Sulfate in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paromomycin Sulfate is an aminoglycoside antibiotic derived from Streptomyces rimosus.[1] It is structurally similar to neomycin and exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as some protozoa and cestodes.[2][3][4] In cell culture, Paromomycin is primarily utilized as a selective agent for cells, particularly plant cells, that have been genetically modified to express a resistance gene such as the neomycin phosphotransferase II (NPT II) gene.[3][4] Its mechanism of action involves the inhibition of protein synthesis.[4][5] Understanding the stability of this compound in culture media is critical for ensuring its efficacy as a selection agent, maintaining experimental reproducibility, and obtaining reliable results.
Mechanism of Action
Paromomycin's primary mode of action is the inhibition of protein synthesis by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit in prokaryotes.[1][2][5] This binding event disrupts the translation process in two main ways: it causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain, and it inhibits the translocation of the ribosome along the mRNA.[5] The accumulation of nonfunctional or toxic proteins ultimately leads to cell death.[6]
While Paromomycin has a significantly higher affinity for prokaryotic ribosomes, it can also interact with the eukaryotic 80S ribosome.[7][8] Crystal structures reveal that Paromomycin binds to multiple sites on the eukaryotic ribosome, including the decoding center of the small subunit.[7] This interaction can inhibit the large-scale rotational movements between the ribosomal subunits that are essential for translocation.[7] This effect on eukaryotic ribosomes explains its use in certain therapeutic contexts to induce read-through of premature stop codons and is a crucial consideration for its use in eukaryotic cell culture.
Caption: Paromomycin's mechanism on the eukaryotic ribosome.
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. While specific degradation kinetics in complex mixtures like cell culture media are not extensively documented, data from aqueous solutions provide a strong baseline for storage and handling recommendations.
Factors Affecting Stability
-
Temperature: Temperature is a critical factor. Paromomycin is significantly more stable at lower temperatures. Stock solutions are best stored frozen, while working solutions in media should be refrigerated.[9][10]
-
pH: Paromomycin is reported to be stable over a wide pH range.[9] Standard cell culture media, typically buffered to a pH of 7.2-7.4, fall well within this stable range.[2][3]
-
Light: As a general precaution for complex organic molecules, Paromomycin solutions should be protected from light to prevent potential photodegradation.[11]
-
Media Components: Components within cell culture media, such as certain amino acids or metal ions, can potentially interact with antibiotics and affect their stability.[12] However, specific interactions with Paromomycin have not been detailed in the reviewed literature.
Caption: Key factors influencing this compound stability.
Quantitative Stability Data
The following table summarizes the known stability of this compound in aqueous solutions. These values can be used as a guide for its use in cell culture media.
| Solvent/Medium | Storage Temperature | Stability / Half-life | Reference(s) |
| Aqueous Solution | 37°C | Stable for 5-7 days | [9] |
| Aqueous Solution | 2°C to 8°C | Stable for >7 days | [9] |
| Stock Solution (-20°C) | -20°C | Stable for 1 month | [10] |
| Stock Solution (-80°C) | -80°C | Stable for 6 months | [10] |
Recommendations for Preparation and Use
-
Reconstitution: Prepare a concentrated stock solution (e.g., 25-50 mg/mL) by dissolving this compound powder in sterile water.[9]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.
-
Storage: Aliquot the stock solution into sterile, light-protecting tubes and store at -20°C for up to one month or -80°C for up to six months.[10] Avoid repeated freeze-thaw cycles.
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium.
-
Media Replacement: For long-term selection experiments, it is recommended to replace the Paromomycin-containing medium every 2-3 days to ensure a consistent selective pressure, accounting for any potential degradation at 37°C.[13][14]
Protocols for Stability Assessment
The stability and activity of this compound in a specific cell culture medium can be empirically determined using analytical chemistry methods or a functional bioassay.
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to quantify the concentration of Paromomycin over time using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), as Paromomycin lacks a strong UV chromophore.[15]
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at the desired working concentration (e.g., 100 µg/mL).
-
Dispense aliquots of this solution into sterile tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).
-
At specified time points (e.g., Day 0, 1, 3, 5, 7, 10), remove a tube and store it at -80°C until analysis. A control sample should be stored at -80°C from Day 0.
-
-
HPLC-ELSD Analysis:
-
Column: GRACE Alltima C18 (250mm × 4.6mm, 5 µm) or equivalent.[15]
-
Column Temperature: 30°C.[15]
-
Mobile Phase: 0.2 M trifluoroacetic acid in water:acetonitrile (96:4, v/v).[15]
-
Flow Rate: 0.6 mL/min.[15]
-
ELSD Settings: Optimize drift tube temperature and gas pressure according to the manufacturer's instructions (e.g., 60°C, 30 psi).[16]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the Paromomycin concentration in each incubated sample by comparing its peak area to the standard curve.
-
Calculate the percentage of remaining Paromomycin at each time point relative to the Day 0 sample.
-
Caption: Workflow for HPLC-based stability testing of Paromomycin.
Protocol 2: Bioassay for Functional Stability (Kill Curve)
This protocol determines the functional stability of Paromomycin by assessing its ability to kill non-resistant cells over time.
Methodology:
-
Prepare Aged Media:
-
Prepare a batch of complete cell culture medium containing the desired selection concentration of Paromomycin.
-
Incubate this medium at 37°C and 5% CO₂ for different durations (e.g., 0, 2, 4, 6, 8 days) to create "aged" media.
-
-
Cell Plating:
-
Plate your non-resistant parental cell line in a multi-well plate (e.g., 24-well) at a density that will not become over-confluent during the experiment.[13]
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Replace the growth medium with the various "aged" Paromomycin-containing media.
-
Include a "no antibiotic" control and a control with freshly prepared Paromomycin medium.[14]
-
-
Observation:
-
Analysis:
-
If the medium aged for 8 days takes significantly longer to kill the cells compared to the fresh medium, it indicates a loss of antibiotic activity. This provides a functional measure of the antibiotic's stability under culture conditions.
-
References
- 1. Paromomycin | C23H45N5O14 | CID 165580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. PR1MA this compound | PR1MA | MIDSCI [midsci.com]
- 4. powder, suitable for plant cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pnas.org [pnas.org]
- 8. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1263-89-4 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Culture Medium [cytion.com]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. omicsonline.org [omicsonline.org]
- 16. scribd.com [scribd.com]
Application of Paromomycin Sulfate in Gene Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paromomycin Sulfate is an aminoglycoside antibiotic that has garnered significant interest in the field of gene expression studies. Its primary application lies in its ability to induce the readthrough of premature termination codons (PTCs), offering a potential therapeutic strategy for genetic disorders caused by nonsense mutations. This document provides detailed application notes and experimental protocols for utilizing this compound in gene expression research.
Paromomycin exerts its biological effects by binding to the ribosomal RNA (rRNA), primarily the 16S rRNA in prokaryotes and, with lower affinity, the 18S rRNA within the 80S ribosome in eukaryotes.[1][2] This interaction can disrupt the fidelity of translation, leading to the misreading of the genetic code. In the context of gene expression studies, this "misreading" can be harnessed to overcome PTCs. When the ribosome encounters a PTC (UAA, UAG, or UGA) in a messenger RNA (mRNA) transcript, translation is normally terminated, resulting in a truncated, often non-functional protein. Paromomycin binding to the ribosome can induce a conformational change that allows a near-cognate transfer RNA (tRNA) to be incorporated at the PTC, enabling the ribosome to continue translation to the natural stop codon and produce a full-length protein.[1]
Mechanism of Action: Readthrough of Premature Termination Codons
The therapeutic potential of this compound stems from its ability to suppress nonsense mutations. By binding to the decoding center of the eukaryotic ribosome, it reduces the accuracy of codon-anticodon pairing.[1] This allows for the occasional bypass of a PTC, leading to the synthesis of a full-length, and potentially functional, protein. The efficiency of this readthrough is influenced by the specific aminoglycoside, the identity of the stop codon, and the surrounding mRNA sequence context.[3]
Quantitative Data on Paromomycin-Induced Readthrough
The efficiency of Paromomycin-induced readthrough can vary significantly depending on the experimental system. Below is a summary of quantitative data from various studies.
| Cell Line/System | Target Gene/Reporter | PTC | Paromomycin Conc. | Readthrough Efficiency (%) | Reference |
| COS-7 Cells | Bacterial Gene (transfected) | UAG | Various | Up to 20% of wild-type | [4] |
| HEK293FT Cells | DNAH11 (reporter) | UGA | 2000 µg/mL | 2.6 ± 0.2 | [5] |
| HEK293FT Cells | DNAH5 (reporter) | UAG | 2000 µg/mL | 2.3 ± 0.3 | [5] |
| In vitro translation | MoMLV gag-pol (reporter) | UAG | 20 µg/mL | ~6-fold increase over basal | [6] |
| Yeast | met8-1 (growth assay) | UAG | 2.5 µM | Potentiated growth | [7] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Quantifying Readthrough
This is a widely used method to quantify the efficiency of PTC readthrough. A construct is designed with a reporter gene (e.g., Renilla luciferase) upstream of a PTC, followed by a second reporter gene (e.g., Firefly luciferase) in the same reading frame. Readthrough of the PTC results in the expression of a fusion protein, and the ratio of the two reporter activities provides a quantitative measure of readthrough efficiency.
Materials:
-
Mammalian cell line of choice (e.g., HEK293T, HeLa, COS-7)
-
Dual-luciferase reporter plasmid containing a PTC
-
Control dual-luciferase plasmid without a PTC (for normalization)
-
Transfection reagent
-
This compound (cell culture grade)
-
Dual-luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the PTC-containing dual-luciferase reporter plasmid and a control plasmid (e.g., expressing a different fluorescent protein) to monitor transfection efficiency. Follow the manufacturer's protocol for the chosen transfection reagent.
-
Paromomycin Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. A typical starting range is 100-2000 µg/mL.[5] Include an untreated control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luminometry: Measure the Firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the readthrough efficiency as the ratio of Firefly to Renilla luciferase activity for the PTC-containing construct, normalized to the ratio obtained from the control construct without a PTC.
Western Blot Analysis of Full-Length Protein Restoration
Western blotting can be used to visually confirm the production of full-length protein following Paromomycin treatment.
Materials:
-
Cells or tissues treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the Paromomycin-treated and untreated control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. The appearance of a band at the expected molecular weight of the full-length protein in the Paromomycin-treated samples indicates successful readthrough.
Quantitative PCR (qPCR) for mRNA Level Analysis
It is important to assess whether Paromomycin treatment affects the stability of the mRNA transcript containing the PTC. Nonsense-mediated mRNA decay (NMD) is a surveillance pathway that often degrades transcripts with PTCs. By promoting readthrough, Paromomycin can sometimes rescue the mRNA from NMD.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for the target transcript and a reference gene
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from Paromomycin-treated and untreated control cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for the target gene and a stable reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative change in mRNA levels of the target gene in treated versus untreated cells, normalized to the reference gene. An increase in the target mRNA level in treated cells may suggest an inhibition of NMD.
Application as a Selection Agent
This compound can also be used as a selection agent for cells that have been successfully transfected with a plasmid conferring resistance, such as one containing the neomycin phosphotransferase II (nptII) gene. The nptII gene product inactivates Paromomycin by phosphorylation.
Protocol for Stable Cell Line Selection (General):
-
Determine Optimal Concentration: First, perform a kill curve experiment to determine the minimum concentration of Paromomycin that is lethal to the untransfected parental cell line within a reasonable timeframe (e.g., 7-10 days).
-
Transfection: Transfect the cells with the plasmid containing the nptII resistance gene.
-
Selection: 24-48 hours post-transfection, replace the medium with fresh medium containing the predetermined optimal concentration of Paromomycin.
-
Maintenance: Replace the selective medium every 3-4 days to remove dead cells and replenish the drug.
-
Colony Expansion: After 2-3 weeks, visible resistant colonies should appear. These can be individually picked and expanded to generate stable cell lines.
Impact on Cellular Signaling Pathways
The primary and most well-documented mechanism of action of Paromomycin in the context of gene expression studies in mammalian cells is its direct interaction with the ribosome to promote translational readthrough.
While extensive research on the global impact of Paromomycin on intracellular signaling pathways in mammalian cells is limited, studies in the parasite Leishmania donovani have shown that resistance to Paromomycin can be associated with broader cellular changes. These include alterations in membrane fluidity, upregulation of ABC transporters, and increased tolerance to nitrosative stress.[8] These findings suggest that prolonged exposure or high concentrations of Paromomycin could potentially induce cellular stress responses. However, for typical gene expression studies involving short-term treatment to induce PTC readthrough, the effects are likely to be predominantly at the level of protein synthesis. Researchers should be mindful of potential off-target effects, especially in long-term experiments, and may consider including controls to monitor for cellular stress or apoptosis.
Conclusion
This compound is a valuable tool for researchers studying gene expression, particularly in the context of nonsense mutations. Its ability to induce readthrough of premature termination codons allows for the restoration of full-length protein expression, providing a means to study protein function and explore potential therapeutic avenues. The protocols provided herein offer a starting point for utilizing Paromomycin in various experimental settings. Careful optimization of concentrations and treatment times is crucial for achieving robust and reproducible results.
References
- 1. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Paromomycin: A potential dual targeted drug effectively inhibits both spike (S1) and main protease of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of Cellular Mechanisms Involved in Experimental Paromomycin Resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of cellular mechanisms involved in experimental paromomycin resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani | PLOS One [journals.plos.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Paromomycin Sulfate as a Selectable Marker for the NPT II Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neomycin phosphotransferase II (NPT II) gene is a widely utilized selectable marker in molecular biology and biotechnology for the selection of genetically modified organisms.[1][2][3] This gene confers resistance to a range of aminoglycoside antibiotics, including kanamycin, neomycin, G418 (Geneticin), and paromomycin.[4] Paromomycin sulfate is an aminoglycoside antibiotic that inhibits protein synthesis in susceptible organisms by binding to ribosomal RNA.[5][6] In cells expressing the NPT II gene, the resulting enzyme, neomycin phosphotransferase II, inactivates paromomycin through phosphorylation, thereby allowing the transformed cells to survive and proliferate in a selective medium.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a selectable marker for organisms transformed with the NPT II gene, with a primary focus on plant systems where its application is well-documented. A comparative analysis with other selection agents and notes on its use in mammalian systems are also provided.
Mechanism of Action and Resistance
Paromomycin, like other aminoglycoside antibiotics, exerts its cytotoxic effects by binding to the decoding region of the 16S ribosomal RNA within the 30S ribosomal subunit in prokaryotes and the chloroplast/mitochondrial ribosomes in eukaryotes. This binding disrupts protein synthesis, leading to mistranslation and ultimately cell death.[7]
The NPT II gene, originally isolated from the E. coli transposon Tn5, encodes the enzyme neomycin phosphotransferase II.[3][4] This enzyme catalyzes the transfer of a phosphate group from ATP to the hydroxyl group of the aminoglycoside antibiotic. This phosphorylation event structurally modifies the antibiotic, preventing it from binding to its ribosomal target. Consequently, protein synthesis can proceed normally in cells expressing a sufficient level of the NPT II enzyme, rendering them resistant to the toxic effects of paromomycin.
Mechanism of Paromomycin Action and NPT II-mediated Resistance.
Application in Plant Transformation
Paromomycin has been demonstrated to be an effective, and in some cases superior, selectable marker for the selection of transgenic plants expressing the NPT II gene.[8][9] It is often considered a milder selective agent than kanamycin, which can have a strong negative impact on the regenerative potential of certain plant species.[8][9] This "softer" selection pressure can lead to a higher frequency of regeneration of transgenic plants.[8][9]
Quantitative Data: Recommended Paromomycin Concentrations for Plant Selection
The optimal concentration of this compound is species and tissue-specific and must be determined empirically. Below is a summary of concentrations reported in the literature for various plant species.
| Plant Species | Explant Type | This compound Concentration (mg/L) | Reference |
| Tobacco (Nicotiana tabacum) | Leaf explants | 100 | [8] |
| Chinese Cabbage | Cotyledonary petioles | 100 | |
| Wheat (Triticum aestivum) | Immature embryo-derived calli | 15 - 30 | |
| Oat (Avena sativa) | Embryogenic tissue cultures | Not specified, but effective | |
| Arabidopsis thaliana | Seedlings | 30 µM (~21 mg/L) | [1] |
| Rice (Oryza sativa) | Callus | 40 - 100 | |
| Brachypodium distachyon | Callus | 200 - 400 | |
| Sweet Potato (Ipomoea batatas) | Embryogenic calli | 500 (for spray assay) |
Experimental Protocol: Plant Transformation and Selection using Paromomycin
This protocol provides a general workflow for Agrobacterium-mediated transformation and selection of transgenic plants using paromomycin.
Workflow for Plant Transformation and Selection with Paromomycin.
1. Preparation of Materials:
-
Plant Material: Prepare sterile explants (e.g., leaf discs, cotyledons, calli) from the plant species of interest.
-
Agrobacterium tumefaciens culture: Grow an Agrobacterium strain harboring a binary vector containing the NPT II gene and your gene of interest to the mid-log phase.
-
Media:
-
Co-cultivation medium.
-
Washing medium (liquid culture medium).
-
Selection medium: Plant regeneration medium supplemented with the appropriate concentration of this compound (determined via a kill curve) and a bacteriostatic agent (e.g., cefotaxime, timentin) to inhibit residual Agrobacterium growth.
-
Rooting medium.
-
2. Transformation:
-
Infect the prepared explants with the Agrobacterium culture for a predetermined duration.
-
Transfer the infected explants to a solid co-cultivation medium and incubate for 2-3 days in the dark.
3. Selection and Regeneration:
-
Wash the explants thoroughly with sterile liquid medium to remove excess Agrobacterium.
-
Blot the explants dry on sterile filter paper and place them on the selection medium containing paromomycin.
-
Subculture the explants onto fresh selection medium every 2-3 weeks.
-
Observe for the development of resistant calli and subsequent shoot regeneration. Non-transformed tissues will typically bleach and die.
4. Rooting and Acclimatization:
-
Excise the regenerated shoots and transfer them to a rooting medium, which may or may not contain a lower concentration of paromomycin to prevent escapes.
-
Once roots are well-developed, transfer the plantlets to soil and acclimatize them to greenhouse conditions.
5. Verification of Transformation:
-
Perform molecular analyses such as PCR to confirm the presence of the NPT II transgene and Southern blotting to determine the copy number of the integrated gene in the putative transgenic plants.
Application in Mammalian Cell Culture
While the NPT II gene is a common selectable marker in mammalian systems, the aminoglycoside of choice for selection is almost exclusively G418 sulfate (Geneticin) .[1] The available scientific literature does not provide established protocols or widespread evidence for the use of paromomycin as a primary selective agent for transfected mammalian cells.
G418 is a more potent inhibitor of eukaryotic ribosomal function than kanamycin or paromomycin, making it a more effective and stringent selection agent in mammalian cell culture.[1] Standard protocols for selecting stable mammalian cell lines expressing the NPT II gene typically utilize G418 at concentrations ranging from 100 to 1000 µg/mL, depending on the cell line.[1]
Comparative Data: Selection Agents for NPT II in Mammalian Cells
| Selection Agent | Typical Concentration Range (µg/mL) | Potency in Mammalian Cells | Common Usage |
| G418 (Geneticin) | 100 - 1000 | High | Standard for NPT II selection |
| This compound | Not established | Lower than G418 | Not commonly used |
| Kanamycin Sulfate | Not effective | Low | Not used for mammalian selection |
Experimental Protocol: Mammalian Cell Transfection and Selection using G418
For drug development professionals working with mammalian cells, the following protocol outlines the standard procedure for selecting NPT II-expressing cells using G418.
Workflow for Mammalian Cell Transfection and Selection with G418.
1. Determination of Optimal G418 Concentration (Kill Curve):
-
Prior to transfection, it is crucial to determine the minimum concentration of G418 that effectively kills non-transfected cells within 7-10 days.
-
Plate the parental (non-transfected) cell line at low density and culture them in a range of G418 concentrations.
-
Monitor cell viability over time to identify the optimal selective concentration.
2. Transfection:
-
Transfect the mammalian cell line with a vector carrying the NPT II gene and the gene of interest using a suitable transfection method (e.g., lipofection, electroporation).
3. Selection:
-
Allow the cells to recover and express the NPT II gene for 24-48 hours post-transfection in non-selective medium.
-
Split the cells into fresh culture vessels at a low density and replace the medium with a complete growth medium containing the predetermined optimal concentration of G418.
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selective pressure.
4. Isolation and Expansion of Stable Clones:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should become visible.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand the isolated clones in the continuous presence of the selective medium to generate stable cell lines.
Summary and Conclusion
This compound is a highly effective and often advantageous selectable marker for the generation of transgenic plants expressing the NPT II gene. Its milder action compared to kanamycin can improve regeneration frequencies in sensitive species. The optimal concentration for selection is highly dependent on the plant species and explant type and requires empirical determination.
In contrast, for mammalian cell culture, G418 (Geneticin) is the industry standard for selecting cells expressing the NPT II gene due to its higher potency and stringent selection capabilities. There is currently a lack of established protocols for using paromomycin in this context. Researchers and drug development professionals should, therefore, rely on G418 for the selection of transfected mammalian cells.
References
- 1. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 2. A Synthetic Strategy for Conjugation of Paromomycin to Cell-Penetrating Tat(48-60) for Delivery and Visualization into Leishmania Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. abo.com.pl [abo.com.pl]
- 7. researchgate.net [researchgate.net]
- 8. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Paromomycin Sulfate Resistance in Leish-mania
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Paromomycin Sulfate (PMM) resistance in Leishmania.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments related to PMM resistance in Leishmania.
Issue 1: Inconsistent IC50 Values in Drug Susceptibility Assays
Question: We are observing high variability in our Paromomycin IC50 values for both sensitive and resistant Leishmania strains using the MTT assay. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Parasite Density: The starting parasite concentration is critical for reproducible MTT results.
-
Recommendation: Ensure accurate parasite counting using a hemocytometer before plating. A standard density is 1 x 10^6 promastigotes/mL.[1]
-
-
Variable Parasite Viability: Using parasites from different growth phases can affect their metabolic activity and drug susceptibility.
-
Recommendation: Always use parasites from the mid-logarithmic growth phase for assays.
-
-
Incomplete Solubilization of Formazan Crystals: Incomplete dissolution of the formazan product of MTT reduction leads to inaccurate absorbance readings.
-
Recommendation: Ensure complete solubilization by robust vortexing or trituration after adding the solubilizing agent (e.g., DMSO or acidified isopropanol).
-
-
Interference from Phenol Red: Phenol red in the culture medium can contribute to background absorbance.
-
Recommendation: Consider using a medium without phenol red for the assay or perform a background subtraction with wells containing medium and MTT but no parasites.
-
Issue 2: No Significant Difference in PMM Accumulation Between Sensitive and Resistant Strains
Question: Our radiolabeled Paromomycin uptake assay is not showing the expected decrease in drug accumulation in our resistant Leishmania line. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Assay Time Points are Not Optimal: The initial binding of PMM to the Leishmania surface is rapid and may mask differences in subsequent uptake.
-
Recommendation: Include very short time points (e.g., minutes) to capture the initial binding phase, in addition to longer time points (e.g., hours) to measure steady-state accumulation.
-
-
Ineffective Washing Steps: Residual extracellular drug can artificially inflate the measured intracellular concentration.
-
Recommendation: Perform stringent washing steps with ice-cold PBS to remove unbound drug. Consider a wash with a solution containing a high concentration of a non-radiolabeled competitor to displace non-specifically bound PMM.
-
-
Efflux Pump Activity is Masking Uptake: If the primary resistance mechanism is rapid efflux, the net accumulation may appear unchanged, especially at later time points.
-
Recommendation: Perform the uptake assay at a lower temperature (e.g., 4°C) to inhibit active transport processes, which can help to isolate the contribution of initial binding and passive diffusion.
-
Issue 3: Conflicting Gene Expression Results for ABC Transporters
Question: Our qPCR results for ABC transporter (e.g., MDR1, MRPA) upregulation in our PMM-resistant line are not consistent across experiments. What could be the problem?
Possible Causes and Troubleshooting Steps:
-
Unstable Resistance Phenotype: PMM resistance can sometimes be unstable in the absence of drug pressure.
-
Recommendation: Maintain resistant lines in a continuous low level of Paromomycin to ensure the stability of the resistance phenotype.
-
-
Suboptimal Primer Design: Poor primer efficiency or specificity can lead to unreliable qPCR results.
-
Recommendation: Validate primer pairs for efficiency (should be between 90-110%) and specificity (check for a single peak in the melt curve analysis).
-
-
Inappropriate Reference Genes: The expression of commonly used housekeeping genes may be altered in drug-resistant parasites.
-
Recommendation: Validate a panel of potential reference genes and use the most stable one(s) for normalization in your specific experimental conditions.
-
-
RNA Quality: Degraded or impure RNA will lead to poor cDNA synthesis and inaccurate qPCR results.
-
Recommendation: Assess RNA integrity (e.g., using a Bioanalyzer or gel electrophoresis) and purity (A260/A280 and A260/A230 ratios) before proceeding with cDNA synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of Paromomycin resistance in Leishmania?
A1: Paromomycin resistance in Leishmania is multifactorial and involves several key mechanisms:
-
Decreased Drug Accumulation: This is a major factor, often associated with increased membrane fluidity which impairs drug entry.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRPA, actively pumps Paromomycin out of the parasite.[2]
-
Altered Cellular Metabolism: Resistant parasites often exhibit a shift from aerobic respiration towards glycolysis for energy production.
-
Genomic Alterations: Single nucleotide polymorphisms (SNPs), insertions/deletions (Indels), and gene copy number variations (CNVs) in genes related to translation, protein turnover, and virulence have been linked to resistance.[3][4]
-
Target Modification: While Paromomycin is known to target ribosomes, mutations in the ribosomal binding sites are not a commonly reported mechanism of resistance in Leishmania.[1]
Q2: Is Paromomycin resistance in Leishmania stable?
A2: The stability of Paromomycin resistance can vary. Some studies have shown that experimentally induced resistance can be stable for extended periods in the absence of the drug, while others suggest that the phenotype may revert. It is good practice to maintain resistant lines under continuous, low-level drug pressure to ensure the stability of the resistance mechanisms being studied.
Q3: Is there cross-resistance between Paromomycin and other anti-leishmanial drugs?
A3: Generally, Paromomycin-resistant Leishmania do not show cross-resistance to other common anti-leishmanial drugs like pentavalent antimonials, amphotericin B, or miltefosine.[1] However, some studies have noted that adaptations in PMM-resistant parasites, such as increased membrane fluidity, might have been initially driven by resistance to other drugs like sodium stibogluconate.
Q4: What is the expected fold-resistance in a lab-generated Paromomycin-resistant Leishmania line?
A4: The level of resistance can vary depending on the selection protocol and the Leishmania species and strain. In vitro selected resistant lines typically exhibit a 3- to 10-fold increase in the IC50 value for Paromomycin compared to the parental sensitive strain.[1][5]
Q5: Which life cycle stage of Leishmania is more relevant for studying Paromomycin resistance?
A5: While promastigotes are easier to culture and often used for initial screening, the intracellular amastigote is the clinically relevant stage. Importantly, resistance to Paromomycin can be stage-specific, with resistance selected in amastigotes not always conferring resistance in promastigotes.[5][6] Therefore, it is crucial to confirm resistance phenotypes in intracellular amastigotes for clinically relevant findings.
Quantitative Data Summary
Table 1: Paromomycin IC50 Values in Sensitive and Resistant Leishmania donovani
| Strain | Stage | IC50 (µM) ± SD | Fold Resistance | Reference |
| Wild-Type (WT) | Promastigote | 35.4 ± 4.0 | - | [7] |
| PMM-Resistant (PMM-R) | Promastigote | 104 - 481 | 2.9 - 13.6 | [7] |
| Wild-Type (WT) | Amastigote | 45.0 | - | [5] |
| PMM-Resistant (PMM-R) | Amastigote | 57.0 - 417.0 | 1.3 - 9.3 | [5] |
Table 2: Gene Expression Changes in Paromomycin-Resistant Leishmania donovani
| Gene | Function | Fold Change in Resistant Strain | Reference |
| MDR1 (ABC Transporter) | Drug Efflux | Increased | [2] |
| MRPA (ABC Transporter) | Drug Efflux | Increased | [2] |
| DNA Polymerase θ | DNA Synthesis | Decreased | |
| Tryptophanyl-tRNA Synthetase | Protein Synthesis | Decreased |
Experimental Protocols
Protocol 1: Drug Susceptibility Testing using the MTT Assay
This protocol is for determining the 50% inhibitory concentration (IC50) of Paromomycin against Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in mid-log phase
-
Complete culture medium (e.g., M199 or RPMI-1640)
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (570 nm)
Procedure:
-
Harvest mid-log phase promastigotes and adjust the cell density to 1 x 10^7 cells/mL in fresh culture medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (final concentration of 1 x 10^6 cells/well).
-
Prepare serial dilutions of Paromomycin in culture medium.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include wells with untreated parasites (positive control) and wells with medium only (negative control).
-
Incubate the plate at the appropriate temperature (e.g., 22°C for L. donovani) for 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Add 100 µL of solubilizing solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Paromomycin Accumulation Assay
This protocol measures the intracellular accumulation of radiolabeled Paromomycin.
Materials:
-
[³H]-Paromomycin
-
Sensitive and resistant Leishmania promastigotes
-
PBS supplemented with glucose (PBSG)
-
Ice-cold PBS
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Harvest mid-log phase promastigotes, wash with PBSG, and resuspend to a final density of 1 x 10^8 cells/mL in PBSG.
-
Initiate the uptake by adding [³H]-Paromomycin to a final concentration of 100 µM.
-
Incubate the cells at 25°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), take 1 mL aliquots of the cell suspension.
-
Immediately stop the reaction by adding the aliquot to a microfuge tube containing 1 mL of ice-cold PBS and centrifuge at high speed for 1 minute at 4°C.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS to remove extracellular drug.
-
Resuspend the final cell pellet in 100 µL of water and transfer to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Determine the amount of Paromomycin accumulated per 10^7 cells at each time point.
Visualizations
Caption: Key mechanisms of Paromomycin resistance in Leishmania.
Caption: Workflow for the MTT-based drug susceptibility assay.
References
- 1. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Selection of Paromomycin Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Experimental Selection of Paromomycin Resistance in Leishmania donovani Amastigotes Induces Variable Genomic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Genomic and Metabolomic Polymorphism among Experimentally Selected Paromomycin-Resistant Leishmania donovani Strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Paromomycin Sulfate selection in plant tissue culture
This technical support center provides troubleshooting guidance for researchers using paromomycin sulfate as a selective agent in plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: My untransformed control tissue is surviving on the paromomycin selection medium. What is happening?
A1: This phenomenon, known as "escapes" or "false positives," can occur for several reasons:
-
Paromomycin Concentration is Too Low: The concentration of paromomycin may be insufficient to effectively kill non-transformed cells. It is crucial to determine the optimal concentration for your specific plant species and explant type by performing a kill curve assay.
-
Cross-Protection: The presence of a high density of transformed, resistant cells can sometimes protect neighboring non-transformed cells from the antibiotic, allowing them to survive.
-
Delayed Action of Paromomycin: Paromomycin is a gentler selection agent than others like kanamycin.[1] It may only stall the growth of non-transformed cells rather than killing them outright.[1][2] This can lead to the survival of non-transformed tissue, especially in the early stages of selection.
-
Endogenous Resistance: Some plant species or tissues may have a higher natural tolerance to paromomycin.
Q2: My putative transformed tissues are turning yellow and dying on the selection medium. What could be the cause?
A2: This issue, often leading to "false negatives," can be attributed to:
-
Paromomycin Concentration is Too High: An excessively high concentration of paromomycin can be toxic even to transformed cells, especially if the expression of the resistance gene (nptII) is weak.[3]
-
Weak Gene Expression or Silencing: The nptII gene may be expressed at low levels or could be subject to epigenetic silencing, leading to insufficient production of the resistance-conferring enzyme.[1][3] Paromomycin is often a better choice than kanamycin for selecting plants with weakly expressed nptII transgenes.[1]
-
Phytotoxicity: High concentrations of any antibiotic can have toxic effects on plant tissues, independent of the selection mechanism, leading to reduced growth and regeneration.[4]
-
Stress from Other Culture Conditions: The combined stress of the transformation process, subsequent antibiotic use to eliminate Agrobacterium, and the paromomycin selection can be detrimental to tissue health.[5]
Q3: How does the nptII gene confer resistance to paromomycin?
A3: The neomycin phosphotransferase II (nptII) gene codes for the enzyme aminoglycoside 3'-phosphotransferase II.[5][6] This enzyme inactivates paromomycin by catalyzing its phosphorylation.[1] The phosphorylated form of the antibiotic is unable to bind to the 16S ribosomal RNA of the ribosome's 30S subunit.[2][7] By preventing this binding, the NPTII enzyme protects the cellular machinery for protein synthesis from being inhibited by paromomycin, thus allowing the transformed cells to grow and develop.[2]
Q4: What are the visual indicators of effective paromomycin selection?
A4:
-
Resistant Tissues: Truly transformed tissues should remain green and continue to grow, callus, or regenerate on the selection medium.
-
Sensitive Tissues: Non-transformed tissues will typically exhibit signs of stress, including yellowing (chlorosis), browning (necrosis), and a cessation of growth over several weeks.[5] In seedlings, sensitive plants may show reduced root length and smaller rosettes.[8]
Q5: Can I switch from kanamycin to paromomycin for selection?
A5: Yes, and it can be advantageous. Paromomycin is considered a gentler selection agent than kanamycin.[8][9] This can be particularly useful in cases where kanamycin causes significant albinism, necrosis, or is too toxic for seedlings with weak nptII expression, which can lead to false negatives.[3][5] However, because it is milder, there can be a higher risk of escapes, so careful optimization of the concentration is critical.[1]
Data Summary
Recommended this compound Concentrations for Selection
The optimal concentration of paromomycin is highly dependent on the plant species, the type of tissue being cultured (e.g., callus, embryo, seedling), and the specific experimental conditions. It is always recommended to perform a kill curve to determine the ideal concentration for your system.
| Plant Species | Explant Type | Recommended Concentration (mg/L) | Reference |
| Wheat (Triticum aestivum) | Callus | 15 - 100 | [5] |
| Wheat (Triticum aestivum) | Seedlings | 25 | [5] |
| Arabidopsis thaliana | Seedlings | ~10.5 (30µM) | [1] |
| Sweet Potato (Ipomoea batatas) | Callus | 50 - 200 | [10] |
| Chrysanthemum | - | 46.43 | [11] |
| Tobacco (Nicotiana tabacum) | Leaf Explants | Not specified, but noted as effective | [9] |
Experimental Protocols
Protocol 1: Determining Optimal Paromomycin Concentration via Kill Curve Assay
A kill curve is a dose-response experiment to determine the minimum antibiotic concentration required to kill all non-transformed cells.[12][13]
Objective: To identify the lowest concentration of paromomycin that effectively inhibits the growth of non-transformed plant tissue without causing excessive damage to potentially transformed tissue.
Materials:
-
Non-transformed plant tissues (callus, embryos, seedlings, etc.) of the same type and age as those used for transformation experiments.
-
Appropriate plant tissue culture medium (e.g., MS medium) with hormones and supplements as required for your specific protocol.
-
This compound stock solution (sterile-filtered).
-
Sterile petri dishes or multi-well plates.
-
Growth chamber with controlled light and temperature.
Methodology:
-
Prepare a Range of Selection Media: Prepare your standard tissue culture medium and autoclave. After the medium has cooled to approximately 50-55°C, add this compound from a sterile stock solution to achieve a range of final concentrations. A typical range to test for a new species might be 0, 10, 25, 50, 75, 100, 150, and 200 mg/L. Pour the media into sterile petri dishes or multi-well plates.
-
Plate the Explants: Place a consistent number of non-transformed explants onto the medium of each paromomycin concentration. Ensure that there are several replicates for each concentration.
-
Incubation: Culture the explants under your standard growth conditions (light, temperature).
-
Observation: Observe the explants every 3-4 days for a period of 2 to 4 weeks.[13] Record visual indicators of stress such as browning, yellowing, necrosis, and lack of growth.
-
Data Analysis: Determine the lowest concentration of paromomycin that completely inhibits the growth or kills the non-transformed explants. This concentration is your optimal starting point for selecting putative transformants.
Protocol 2: Preparation of Paromomycin-Containing Selection Medium
Objective: To prepare sterile plant tissue culture medium supplemented with this compound for the selection of transformed tissues.
Materials:
-
Components for your specific plant tissue culture medium.
-
This compound powder.
-
Sterile, purified water.
-
0.22 µm sterile syringe filter.
-
Sterile storage bottle.
-
Autoclave.
-
Laminar flow hood.
Methodology:
-
Prepare a Stock Solution:
-
In a laminar flow hood, dissolve a known weight of this compound powder in sterile, purified water to create a concentrated stock solution (e.g., 10 mg/mL or 50 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Prepare the Culture Medium:
-
Prepare your plant tissue culture medium with all components except paromomycin.
-
Adjust the pH and autoclave the medium.
-
-
Add Paromomycin:
-
Allow the autoclaved medium to cool to approximately 50-55°C. Adding the antibiotic to hot medium can cause it to degrade.
-
In a laminar flow hood, add the appropriate volume of the sterile paromomycin stock solution to the cooled medium to reach the desired final concentration (as determined by your kill curve assay).
-
Swirl the medium gently to ensure even distribution of the antibiotic.
-
-
Dispense Medium:
-
Pour the paromomycin-containing medium into sterile petri dishes or culture vessels.
-
Allow the medium to solidify before use.
-
Visualizations
Caption: Workflow for Agrobacterium-mediated transformation with paromomycin selection.
Caption: Mechanism of NPTII-mediated paromomycin resistance in plant cells.
References
- 1. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. ijcmas.com [ijcmas.com]
- 6. plantmedia.com [plantmedia.com]
- 7. Paromomycin cell culture plant, BioReagent 1263-89-4 [sigmaaldrich.com]
- 8. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Forecasting and optimizing Agrobacterium-mediated genetic transformation via ensemble model- fruit fly optimization algorithm: A data mining approach using chrysanthemum databases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Paromomycin Sulfate in Mammalian Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Paromomycin Sulfate in mammalian cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in common mammalian cell lines like HeLa, HEK293, or HepG2?
Q2: Why am I not observing significant cell death in my mammalian cell culture after treatment with this compound?
A2: The lack of significant cell death is the expected outcome in many mammalian cell lines due to their inherent resistance to this compound. The primary target of this antibiotic, the ribosomal RNA, differs between mammalian cells and the microorganisms it is designed to inhibit, leading to a much lower impact on protein synthesis in mammalian cells[1][3]. If your experimental goal requires inducing cell death with an aminoglycoside, you might consider using a much higher concentration or a different compound known to be more cytotoxic to mammalian cells.
Q3: What is the primary mechanism of action of this compound, and how does it affect mammalian cells?
A3: The primary mechanism of action for this compound is the inhibition of protein synthesis. It binds to the 16S rRNA of the 30S ribosomal subunit, which causes misreading of mRNA and inhibits the translocation of the ribosome, ultimately leading to the production of nonfunctional or toxic proteins in susceptible organisms[1]. In mammalian cells, this effect is significantly less pronounced due to structural differences in the ribosomes[3]. While high concentrations may eventually lead to off-target effects and a reduction in cell viability, the primary mechanism is less effective, contributing to its low cytotoxicity.
Q4: Can this compound induce apoptosis or affect the cell cycle in mammalian cells?
A4: While this compound is not a classical inducer of apoptosis or cell cycle arrest in mammalian cells at typical therapeutic concentrations, very high concentrations of aminoglycoside antibiotics can lead to cellular stress, which may trigger apoptotic pathways as a secondary effect. This can involve the generation of reactive oxygen species (ROS) and the release of cytochrome c from mitochondria[1]. However, there is limited specific data on this compound's direct and potent effects on apoptosis and cell cycle progression in common mammalian cancer cell lines.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity Observed
Possible Cause 1: High Concentration of this compound
-
Troubleshooting: Verify the concentration of your stock solution and the final concentration in your cell culture medium. Although generally exhibiting low toxicity, very high concentrations of any substance can be toxic to cells. Perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line.
Possible Cause 2: Contamination of Cell Culture or Reagents
-
Troubleshooting: Check your cell cultures for signs of bacterial or fungal contamination, as this compound is an antibiotic and could be affecting microbial contaminants rather than your mammalian cells. Ensure all your reagents, including the this compound, are sterile.
Possible Cause 3: Cell Line Sensitivity
-
Troubleshooting: While many mammalian cell lines are resistant, some may exhibit higher sensitivity. If you are using a less common or primary cell line, it may be more susceptible. It is recommended to perform a literature search for any known sensitivities of your specific cell line to aminoglycoside antibiotics.
Issue: Inconsistent Results Between Experiments
Possible Cause 1: Variation in Cell Seeding Density
-
Troubleshooting: Ensure that you are seeding the same number of cells for each experiment. Cell density can affect the cellular response to drugs. Standardize your cell seeding protocol.
Possible Cause 2: Differences in Drug Incubation Time
-
Troubleshooting: The duration of exposure to this compound can influence the outcome. Use a consistent incubation time for all experiments. If you are performing a time-course experiment, ensure your time points are accurately recorded.
Possible Cause 3: Reagent Stability
-
Troubleshooting: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data
Due to the limited availability of specific IC50 values for this compound in common mammalian cell lines like HeLa, HEK293, and HepG2, the following table provides data for other aminoglycoside antibiotics (dihydrostreptomycin and neomycin) in different mammalian cell lines to offer a comparative perspective on the general cytotoxicity of this class of compounds.
| Antibiotic | Cell Line | Incubation Time | IC50 (µg/mL) | Reference |
| Dihydrostreptomycin | BHK-21 | 24 h | >20000 | [4] |
| Dihydrostreptomycin | VERO | 24 h | >20000 | [4] |
| Dihydrostreptomycin | FEA | 24 h | ~2750 | [4] |
| Neomycin | BHK-21 | 24 h | ~10000 | [4] |
| Neomycin | VERO | 24 h | >20000 | [4] |
| Neomycin | FEA | 24 h | ~3000 | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Mammalian cell line of interest (e.g., HeLa, HEK293, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium without the drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Mammalian cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Aminoglycoside-Induced Ototoxicity in Murine Auditory Cells: Implications for Otoprotective Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salinomycin induces cell cycle arrest and apoptosis and modulates hepatic cytochrome P450 mRNA expression in HepG2/C3a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Paromomycin Sulfate in buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with Paromomycin Sulfate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is generally considered to be freely or very soluble in water.[1][2] However, its solubility can be influenced by the specific buffer system, pH, and temperature. It is practically insoluble in organic solvents like ethanol and DMSO.[1][3]
Q2: Are there any known solubility limits in common buffers?
A2: While extensive data across all buffer types is limited, some specific solubility information is available. The solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is approximately 10 mg/mL.[4] In water, solubility has been reported to be at least 50 mg/mL[2] and as high as 100 mg/mL, potentially with the aid of warming and sonication.[5][6]
Q3: What is the optimal pH range for dissolving this compound?
A3: A 3% (30 mg/mL) solution of this compound in water typically has a pH between 5.0 and 7.5.[1] While it is stable over a wide pH range, its solubility can be pH-dependent.[2] For optimal solubility, it is recommended to start with a buffer within this pH range and adjust as needed based on experimental observations.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve the this compound powder in sterile, purified water or an appropriate buffer. Gentle warming and vortexing can aid in dissolution. For sterile applications, the final solution should be sterilized by filtration through a 0.22 µm filter.[7]
Q5: What is the stability of this compound in aqueous solutions?
A5: Aqueous solutions of this compound are reported to be stable at 37°C for about a week and for longer durations at 2-8°C.[2] However, some suppliers recommend not storing aqueous solutions for more than one day.[4] For long-term storage, it is advisable to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[7] It is best practice to prepare fresh solutions for critical experiments.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in buffers.
| Issue | Potential Cause | Troubleshooting Steps |
| Cloudiness or Precipitation Upon Dissolving | The concentration exceeds the solubility limit in the chosen buffer. | - Reduce the concentration of this compound.- Refer to the solubility data table and select a buffer with known higher solubility.- If a high concentration is necessary, proceed to the advanced troubleshooting steps. |
| The pH of the buffer is not optimal for solubility. | - Measure the pH of the final solution. Adjust the pH of the buffer slightly towards the 5.0-7.5 range and attempt to dissolve the compound again. | |
| Slow Dissolution | Inadequate mixing or temperature. | - Gently warm the solution to 37°C.- Use a vortex mixer or sonicator to aid dissolution.[5] |
| Precipitation After Storage | The solution has become supersaturated upon cooling or has degraded over time. | - Warm the solution to see if the precipitate redissolves.- Prepare fresh solutions before use, especially for long-term experiments.- Consider preparing smaller aliquots to avoid repeated freeze-thaw cycles. |
Data Summary: Solubility of this compound
| Solvent/Buffer | pH | Approximate Solubility | Notes |
| Water | 5.0 - 7.5 (for a 30 mg/mL solution)[1] | ≥ 50 mg/mL[2] | Can be increased to 100 mg/mL with warming and sonication.[5] |
| Phosphate Buffered Saline (PBS) | 7.2 | ~10 mg/mL[4] | |
| Phosphate Buffer | 7.0 | Soluble (used for ITC measurements)[] | Specific solubility limit not provided. |
| Phosphate Buffer | 7.8 - 8.0 | Soluble (used in microbiological assays)[1] | Specific solubility limit not provided. |
| Ethanol | Not Applicable | Insoluble[1] | |
| DMSO | Not Applicable | Insoluble[3] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, purified water or desired buffer
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add a portion of the sterile water or buffer to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Add the remaining water or buffer to reach the final desired concentration.
-
For sterile applications, draw the solution into a sterile syringe, attach a 0.22 µm filter, and dispense it into a sterile container.
-
Label the container with the compound name, concentration, date, and solvent. Store at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
-
Protocol 2: Systematic Approach to Optimizing Buffer Conditions
This protocol is designed to determine the optimal buffer for solubilizing this compound for a specific application.
-
Materials:
-
This compound powder
-
A selection of common laboratory buffers (e.g., Phosphate, Tris, HEPES, Citrate) at various pH values (e.g., 6.0, 7.0, 8.0)
-
Small volume tubes (e.g., microcentrifuge tubes)
-
Vortex mixer and sonicator
-
-
Procedure:
-
Prepare small volumes of each selected buffer at the desired pH values.
-
Add a pre-weighed amount of this compound to separate tubes.
-
Add a small, equivalent volume of each buffer to the corresponding tubes to achieve the target concentration.
-
Vortex all tubes for a set amount of time (e.g., 2 minutes).
-
Visually inspect each tube for undissolved powder or precipitation.
-
For tubes with undissolved solid, try gentle warming (e.g., 37°C for 15 minutes) or sonication (e.g., 5 minutes).
-
Observe the tubes again and record the conditions (buffer type, pH, and any additional steps) that result in complete dissolution.
-
The optimal buffer system will be the one that dissolves this compound at the desired concentration with minimal intervention.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Factors affecting this compound solubility.
References
- 1. digicollections.net [digicollections.net]
- 2. This compound | 1263-89-4 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | CAS:1263-89-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
Preventing cross-resistance with other aminoglycoside antibiotics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments related to aminoglycoside cross-resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cross-resistance among aminoglycoside antibiotics?
The three main mechanisms driving cross-resistance to aminoglycosides are:
-
Enzymatic Modification: This is the most common mechanism, where bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[1][2] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer an adenylyl group.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate group.
-
-
Target Site Modification: Alterations in the bacterial ribosome, the target of aminoglycosides, can reduce antibiotic binding affinity. This occurs through:
-
16S rRNA Mutations: Point mutations in the 16S rRNA gene, particularly at the A-site where aminoglycosides bind, can confer broad resistance.
-
Ribosomal Protein Mutations: Mutations in genes encoding ribosomal proteins, such as rpsL (encoding S12), can also lead to resistance.
-
16S rRNA Methylation: The acquisition of 16S rRNA methyltransferase genes results in the methylation of the antibiotic binding site, leading to high-level resistance to most clinically relevant aminoglycosides.[3]
-
-
Reduced Intracellular Concentration: Bacteria can limit the amount of antibiotic reaching the ribosome through:
-
Efflux Pumps: These membrane proteins actively transport aminoglycosides out of the bacterial cell.
-
Decreased Permeability: Changes in the bacterial cell wall can reduce the uptake of aminoglycosides.
-
Q2: How can I predict cross-resistance patterns based on the identified resistance mechanism?
The substrate specificity of the resistance mechanism determines the cross-resistance profile. For instance, a specific AME will only inactivate a subset of aminoglycosides. The table below summarizes the resistance spectrum of common AMEs.
Q3: What strategies can be employed in drug development to overcome aminoglycoside cross-resistance?
Several strategies are being explored:
-
Development of Novel Aminoglycosides: Designing new aminoglycoside molecules that are poor substrates for AMEs. Plazomicin is a newer aminoglycoside designed to evade many common AMEs.
-
AME Inhibitors: Developing compounds that inhibit the activity of AMEs, which can be co-administered with existing aminoglycosides.
-
Combination Therapy: Using aminoglycosides in combination with other classes of antibiotics, such as beta-lactams, can have a synergistic effect.
Troubleshooting Guides
Experiment 1: Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Issue 1: Inconsistent MIC values between replicates.
-
Possible Cause 1: Inaccurate inoculum preparation. The density of the bacterial suspension is critical for reproducible MICs. An inoculum size that is too high or too low can affect the MIC value.[4][5][6]
-
Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard and then diluted to the final concentration as per CLSI guidelines. Verify the final inoculum concentration by colony counting.
-
-
Possible Cause 2: Improper antibiotic dilution. Errors in the serial dilution of the antibiotic will lead to incorrect final concentrations in the wells.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh stock solutions of antibiotics for each experiment.
-
-
Possible Cause 3: Plate-to-plate variation. Differences in the plastic composition of microtiter plates can affect the activity of some antibiotics, particularly lipophilic ones.[7]
-
Solution: Use the same type and brand of microtiter plates for all experiments. For certain antibiotics, using low-binding plates may be necessary.
-
-
Possible Cause 4: Contamination. Contamination of the bacterial culture or reagents will lead to erroneous results.
-
Solution: Use aseptic techniques throughout the procedure. Include a sterility control (broth only) and a growth control (broth with bacteria, no antibiotic) on each plate.
-
Issue 2: No bacterial growth in the growth control well.
-
Possible Cause 1: Inoculum is not viable. The bacterial culture may have lost viability due to improper storage or handling.
-
Solution: Use a fresh overnight culture to prepare the inoculum. Streak the inoculum on an agar plate to confirm viability.
-
-
Possible Cause 2: Incorrect medium. The chosen broth may not support the growth of the bacterial strain being tested.
-
Solution: Ensure that the appropriate medium (e.g., cation-adjusted Mueller-Hinton broth) is used as recommended by CLSI guidelines.
-
Experiment 2: Detection of Aminoglycoside Resistance Genes by PCR
Issue 1: No amplification of the target gene (no PCR product).
-
Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in the DNA template can prevent amplification.[8]
-
Solution: Re-purify the DNA using a commercial kit that includes steps to remove inhibitors. Assess DNA quality and quantity using spectrophotometry (A260/280 ratio) and agarose gel electrophoresis.
-
-
Possible Cause 2: Incorrect primer design or concentration. Primers that are not specific to the target gene or are used at suboptimal concentrations can lead to amplification failure.[9][10][11]
-
Solution: Verify the primer sequences and their specificity using BLAST. Optimize the primer concentration in the PCR reaction.
-
-
Possible Cause 3: Suboptimal PCR cycling conditions. The annealing temperature and extension time are critical for successful PCR.[8]
-
Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Ensure the extension time is sufficient for the length of the target amplicon.
-
-
Possible Cause 4: Inactive Taq polymerase. The enzyme may have lost activity due to improper storage.[8]
-
Solution: Use a fresh aliquot of Taq polymerase. Include a positive control with a known template and primers to verify enzyme activity.
-
Issue 2: Non-specific bands or multiple bands on the agarose gel.
-
Possible Cause 1: Annealing temperature is too low. A low annealing temperature can lead to non-specific binding of primers.
-
Solution: Increase the annealing temperature in increments of 1-2°C.
-
-
Possible Cause 2: Primer-dimer formation. Primers can sometimes anneal to each other, leading to the amplification of short, non-specific products.
-
Solution: Redesign primers to avoid complementary sequences at their 3' ends. Optimize primer concentration.
-
Experiment 3: Quantifying Efflux Pump Gene Expression by RT-qPCR
Issue 1: High Cq values or no amplification.
-
Possible Cause 1: Poor RNA quality or degradation. RNA is highly susceptible to degradation by RNases.
-
Solution: Use an RNase-free workflow. Treat RNA samples with DNase to remove any contaminating genomic DNA. Assess RNA integrity using a Bioanalyzer or by running an agarose gel.
-
-
Possible Cause 2: Inefficient reverse transcription. The conversion of RNA to cDNA may be incomplete.
-
Solution: Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
Possible Cause 3: qPCR inhibitors. Contaminants from the sample or RNA extraction process can inhibit the qPCR reaction.
-
Solution: Dilute the cDNA template to reduce the concentration of inhibitors.
-
Issue 2: Inconsistent results between technical replicates.
-
Possible Cause 1: Pipetting errors. Inaccurate pipetting can lead to variations in the amount of template or reagents in each reaction.
-
Solution: Use calibrated pipettes and mix all reaction components thoroughly. Prepare a master mix for all technical replicates.
-
-
Possible Cause 2: Bubbles in the reaction wells. Bubbles can interfere with the fluorescence reading.
-
Solution: Centrifuge the qPCR plate briefly before starting the run to remove any bubbles.
-
Data Presentation
Table 1: Cross-Resistance Patterns of Common Aminoglycoside-Modifying Enzymes (AMEs)
| AME Gene | Enzyme Class | Kanamycin | Gentamicin | Tobramycin | Amikacin | Neomycin | Streptomycin |
| aac(3)-IIa | AAC | S | R | R | S | S | S |
| aac(6')-Ib | AAC | R | R | R | R | R | S |
| ant(2")-Ia | ANT | R | R | R | S | S | S |
| aph(3')-Ia | APH | R | S | S | S | R | S |
| aph(3')-IIIa | APH | R | S | S | S | R | S |
| aac(6')-Ie-aph(2")-Ia | Bifunctional | R | R | R | R | R | S |
R = Resistant, S = Susceptible. Data compiled from various sources.
Table 2: Example MICs (µg/mL) of Aminoglycosides against E. coli Strains with Different Resistance Mechanisms
| Strain | Resistance Mechanism | Kanamycin | Gentamicin | Tobramycin | Amikacin |
| Wild-Type | None | 1 | 0.5 | 0.5 | 2 |
| E. coli + aac(6')-Ib | AME | >256 | 64 | 128 | 32 |
| E. coli + rmtB | 16S rRNA Methyltransferase | >1024 | >1024 | >1024 | >1024 |
| E. coli (A1408G) | 16S rRNA Mutation | 128 | 4 | 8 | 64 |
MIC values are illustrative and can vary depending on the specific strain and experimental conditions.[12]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
-
Prepare Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, aminoglycoside stock solutions, bacterial culture grown to log phase.
-
Antibiotic Dilution: Prepare serial two-fold dilutions of each aminoglycoside in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only) on each plate.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: Multiplex PCR for AME Gene Detection
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit.
-
Primer Design: Design or obtain validated primers for the target AME genes (aac(6')-Ib, ant(2")-Ia, aph(3')-Ia, etc.).
-
PCR Reaction Mix: Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, MgCl2, and the multiplex primer set.
-
PCR Amplification:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize for specific primer set).
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.
-
Interpretation: The presence of a band of the expected size for a specific AME gene indicates its presence in the isolate.
Visualizations
Caption: Overview of Aminoglycoside Resistance Mechanisms.
Caption: Experimental Workflow for Aminoglycoside Resistance.
References
- 1. gcsmc.org [gcsmc.org]
- 2. dispendix.com [dispendix.com]
- 3. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Testing of Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abyntek.com [abyntek.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design and Validation of Primer Sets for the Detection and Quantification of Antibiotic Resistance Genes in Environmental Samples by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiplex PCR for the detection of genes encoding aminoglycoside modifying enzymes and methicillin resistance among Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Paromomycin Sulfate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Paromomycin Sulfate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an aminoglycoside antibiotic that primarily functions by inhibiting protein synthesis. It binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit of prokaryotic and some eukaryotic cells.[1] This binding interferes with the fidelity of translation, causing misreading of the mRNA codon and leading to the production of non-functional or toxic proteins, which ultimately results in cell death.
Q2: What are the main off-target effects of this compound in mammalian cells?
The most significant off-target effect of this compound in mammalian cells is the inhibition of mitochondrial protein synthesis.[2][3] Mammalian mitochondrial ribosomes share structural similarities with prokaryotic ribosomes, making them susceptible to aminoglycosides. This inhibition can lead to mitochondrial dysfunction, characterized by:
-
Decreased mitochondrial membrane potential.[4]
-
Impaired cellular respiration.[4]
-
Increased production of reactive oxygen species (ROS), leading to oxidative stress.[5][6]
-
Activation of cellular stress pathways, such as the mitochondrial unfolded protein response (UPRmt).[7][8][9]
Q3: How can I minimize the off-target effects of this compound?
The key to minimizing off-target effects is to use the lowest effective concentration of this compound that is sufficient for the selection of transfected or transduced cells. This can be achieved by performing a "kill curve" experiment to determine the optimal concentration for your specific cell line. Using a concentration that is too high can lead to increased mitochondrial toxicity and other off-target effects.
Q4: Are some cell lines more resistant to this compound?
Yes, sensitivity to this compound can vary significantly between different cell lines. For instance, some studies have shown that HeLa cells exhibit inherent resistance to paromomycin.[11] Therefore, it is crucial to determine the optimal concentration for each cell line experimentally.
Troubleshooting Guides
Problem 1: High levels of cell death in both transfected and non-transfected cells during selection.
-
Possible Cause: The concentration of this compound is too high.
-
Solution:
-
Perform a kill curve experiment (see detailed protocol below) to determine the minimum concentration of this compound required to kill your specific non-transfected cell line within a reasonable timeframe (typically 7-14 days).
-
Start with a range of concentrations, for example, from 100 µg/mL to 1000 µg/mL.
-
Observe the cells daily and select the lowest concentration that results in complete cell death of the non-transfected population.
-
Problem 2: Selected clones show signs of cellular stress (e.g., altered morphology, reduced proliferation rate).
-
Possible Cause: Even at the selection concentration, this compound is causing mitochondrial stress.
-
Solution:
-
Confirm Mitochondrial Dysfunction: Use assays to measure mitochondrial health, such as the JC-1 assay for mitochondrial membrane potential or a Seahorse XF Analyzer for cellular respiration (see detailed protocols below).
-
Lower the Maintenance Concentration: After the initial selection period, try reducing the concentration of this compound in the culture medium for long-term maintenance of the stable cell line.
-
Consider Alternative Selection Markers: If off-target effects persist and are impacting your experimental outcomes, consider using a different selection antibiotic with a different mechanism of action.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause:
-
Inconsistent cell density at the start of selection.
-
Variations in the potency of the this compound stock solution.
-
-
Solution:
-
Standardize Cell Seeding: Ensure that you use a consistent cell density for each experiment, as sensitivity to the antibiotic can be cell density-dependent.
-
Proper Stock Solution Handling: Prepare a large batch of this compound stock solution, aliquot it, and store it at -20°C. Avoid repeated freeze-thaw cycles. It is advisable to test a new lot of the antibiotic by performing a kill curve.
-
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and key values related to this compound.
Table 1: Recommended Starting Concentrations for this compound Selection in Mammalian Cell Lines
| Cell Line | Recommended Starting Concentration Range (µg/mL) | Reference |
| General Mammalian Cells | 100 - 1000 | [12] |
| CHO | 1000 | [13] |
| HeLa | Inherently resistant, may require higher concentrations | [11] |
| HEK293 | 200 - 800 | [12] |
Note: These are starting recommendations. The optimal concentration should always be determined experimentally for your specific cell line and culture conditions.
Table 2: this compound IC50 Values
| Target | Organism/System | IC50 | Reference |
| Leishmania Growth | Leishmania mexicana promastigotes | ~200 µM | [1] |
| Mitochondrial Protein Synthesis | Isolated Yeast Mitochondria | Inhibition observed above 100 µg/mL | [14] |
Detailed Experimental Protocols
Protocol 1: Determining the Optimal Paromomycin Concentration using a Kill Curve
This protocol outlines the steps to determine the minimum concentration of this compound required to kill non-transfected mammalian cells.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mg/mL in sterile water or PBS)
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Seeding:
-
The day before starting the selection, seed your cells in a 24-well or 96-well plate at a density that will result in 50-80% confluency on the day of antibiotic addition.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL. Prepare enough of each concentration to treat duplicate or triplicate wells.
-
-
Antibiotic Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.
-
-
Incubation and Observation:
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Observe the cells daily using a microscope to monitor cell viability and morphology.
-
Replace the medium with fresh medium containing the respective antibiotic concentrations every 2-3 days.
-
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days.
-
The optimal concentration for selection is the lowest concentration of this compound that results in 100% cell death within this timeframe.
-
Protocol 2: Assessing Mitochondrial Membrane Potential using the JC-1 Assay
This protocol describes how to measure changes in mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health, using the fluorescent dye JC-1.
Materials:
-
Cells treated with and without this compound
-
JC-1 Mitochondrial Membrane Potential Assay Kit (contains JC-1 dye and assay buffer)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Methodology:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., coverslips for microscopy, 96-well plate for plate reader, or suspension for flow cytometry) and treat with the desired concentrations of this compound for the desired duration. Include an untreated control and a positive control treated with CCCP (e.g., 50 µM for 5-10 minutes).
-
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the staining solution and wash the cells with the provided assay buffer.
-
-
Analysis:
-
Fluorescence Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[15] Capture images and observe the shift from red to green fluorescence in treated cells.
-
Flow Cytometry: Quantify the red and green fluorescence signals. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for red and green fluorescence. Calculate the ratio of red to green fluorescence.
-
Protocol 3: Measuring Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol provides a general workflow for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Seahorse XF Cell Mito Stress Test Kit (contains oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Assay Medium
-
Cells treated with and without this compound
Methodology:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and grow. Treat with this compound as required.
-
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Hydrate the sensor cartridge with Seahorse XF Calibrant.
-
Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.
-
-
Seahorse XF Assay:
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase, and the resulting decrease in OCR represents ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and allowing for the calculation of non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target mechanism of this compound leading to cell death.
References
- 1. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial DNA mutations associated with aminoglycoside induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. In vivo interference of paromomycin with mitochondrial activity of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular mechanisms of aminoglycoside-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial unfolded protein response - Wikipedia [en.wikipedia.org]
- 8. Activation of the Mitochondrial Unfolded Protein Response: A New Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
- 11. Inherent resistance of HeLa cell derivatives to paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. timothyspringer.org [timothyspringer.org]
- 14. Biogenesis of mitochondria 51: biochemical characterization of a mitochondrial mutation in Saccharomyces cerevisiae affecting the mitochondrial ribosome by conferring resistance to aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial stress test on seahorse XF96 flux analyzer [bio-protocol.org]
- 17. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Influence of pH on Paromomycin Sulfate Activity in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of culture pH on the activity of Paromomycin Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of culture pH on the activity of this compound?
A1: this compound, an aminoglycoside antibiotic, exhibits pH-dependent activity. Its antibacterial efficacy is generally enhanced in alkaline (higher pH) environments and reduced in acidic (lower pH) conditions. This is a known characteristic of aminoglycoside antibiotics.[1][2][3][4]
Q2: Why is the activity of this compound pH-dependent?
A2: The pH-dependent activity of aminoglycosides like this compound is primarily attributed to the protonation state of their amino groups. In alkaline conditions, the amino groups are less protonated, leading to a less positive charge on the molecule. This is thought to facilitate its transport across the bacterial cell membrane and subsequent binding to the ribosomal target. Conversely, in acidic environments, the increased protonation and positive charge may hinder its uptake.[3][4]
Q3: What is the optimal pH range for this compound activity in culture?
A3: While the optimal pH can vary depending on the bacterial species and specific culture conditions, this compound generally demonstrates greater activity at a pH of 7.4 and above.[1][4] The International Pharmacopoeia suggests a pH of 7.8 or 8.0 for microbiological assays of paromomycin.[5]
Q4: How does pH affect the stability of this compound in culture media?
A4: this compound is a stable, water-soluble product.[6] However, its stability can be influenced by pH. While generally stable over a wide pH range, extreme pH values and elevated temperatures can lead to degradation.[5][7] It is recommended to prepare fresh solutions and avoid prolonged storage in highly acidic or alkaline buffers.
Q5: Can changes in culture pH during bacterial growth affect this compound's efficacy?
A5: Yes. Bacterial metabolism can alter the pH of the culture medium over time. For instance, the fermentation of glucose can lead to the production of acidic byproducts, lowering the pH and potentially reducing the activity of this compound. It is crucial to consider buffering the culture medium or monitoring the pH during experiments.
Data Presentation
The following table provides illustrative data on the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains at different pH values. This data is based on the established principle of increased aminoglycoside activity in alkaline conditions and should be used as a general guide. Actual MIC values may vary depending on the specific experimental conditions.
| pH | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) |
| 5.0 | > 128 | 64 |
| 6.0 | 64 | 32 |
| 7.0 | 16 | 8 |
| 7.4 | 8 | 4 |
| 8.0 | 4 | 2 |
Experimental Protocols
Protocol for Determining the Effect of pH on this compound Activity using Broth Microdilution
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain at various pH levels.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile, pH-adjusted CAMHB (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of pH-Adjusted Media:
-
Prepare CAMHB according to the manufacturer's instructions.
-
Divide the broth into aliquots and adjust the pH of each aliquot to the desired levels (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) using sterile HCl or NaOH.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile distilled water at a high concentration (e.g., 10 mg/mL).
-
Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in the corresponding pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate pH-adjusted CAMHB to achieve the desired concentration range.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacterial inoculum in pH-adjusted broth without antibiotic) and a negative control (sterile pH-adjusted broth) for each pH value.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments | 1. Inaccurate pH of the culture medium.2. Variation in inoculum density.3. Degradation of this compound stock solution. | 1. Verify the pH of the media before each experiment using a calibrated pH meter.2. Ensure consistent inoculum preparation by adhering strictly to the 0.5 McFarland standard.3. Prepare fresh this compound stock solutions for each experiment or store aliquots at -20°C or below for a limited time.[7] |
| No bacterial growth in the positive control wells | 1. Extreme pH of the medium is inhibitory to the bacterial strain.2. Inoculum viability is low. | 1. Check the pH tolerance of the specific bacterial strain. Most standard laboratory strains grow well between pH 6.0 and 8.0.2. Use a fresh culture to prepare the inoculum. |
| Higher than expected MIC values at alkaline pH | 1. Presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium can interfere with aminoglycoside uptake.2. The bacterial strain may have acquired resistance. | 1. Use cation-adjusted Mueller-Hinton Broth as recommended for antimicrobial susceptibility testing.2. Confirm the identity and susceptibility profile of the bacterial strain. |
| Precipitation of this compound in the culture medium | 1. High concentration of the drug in a buffer with low solubility.2. Interaction with components of the culture medium at a specific pH. | 1. Check the solubility of this compound in the specific medium and pH being used.[6] 2. Prepare fresh dilutions and observe for any precipitation before inoculating with bacteria. |
Mandatory Visualizations
Caption: Influence of pH on this compound uptake and activity.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Beta-lactam enhancement of aminoglycoside activity under conditions of reduced pH and oxygen tension that may exist in infected tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH-dependent influence of aminoglycoside antibiotics on iodohippurate accumulation in rabbit renal cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digicollections.net [digicollections.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. omicsonline.org [omicsonline.org]
Validation & Comparative
A Comparative Guide to Paromomycin Sulfate and Neomycin for Cell Selection
For Researchers, Scientists, and Drug Development Professionals
The selection of successfully transfected or transduced cells is a critical step in generating stable cell lines for research and therapeutic development. Aminoglycoside antibiotics, such as Paromomycin Sulfate and Neomycin (and its more potent analog, G418), are commonly employed for this purpose. This guide provides an objective comparison of these two selection agents, supported by available experimental data and detailed protocols to aid in making an informed choice for your specific cell culture needs.
At a Glance: Paromomycin vs. Neomycin/G418
| Feature | This compound | Neomycin Sulfate / G418 (Geneticin®) |
| Primary Application in Cell Culture | Primarily used for selection in plant and protozoan systems; limited data on mammalian cell selection. | Neomycin is used for prokaryotic selection. G418 (a derivative) is a gold standard for eukaryotic (mammalian) cell selection.[1][2][3] |
| Mechanism of Action | Binds to ribosomal RNA (rRNA) and inhibits protein synthesis.[4][5][6] | Binds to ribosomal RNA (rRNA) and inhibits protein synthesis.[2][3][7] |
| Resistance Gene | Neomycin phosphotransferase (neo) gene. | Neomycin phosphotransferase (neo) gene.[1][2] |
| Reported Mammalian Cytotoxicity | Generally considered to have low toxicity to mammalian cells.[8][9][10] | Neomycin can be toxic to mammalian cells. G418 is specifically designed for and is effective in killing mammalian cells.[11] |
| Typical Working Concentration | Not well-established for mammalian cell selection; requires empirical determination. | G418: 100 - 1400 µg/mL for selection, depending on the cell line.[1][3] |
| Stability in Culture | Aqueous solutions are not recommended to be stored for more than one day.[12] | G418 is stable for 8-10 days at 37°C.[13] |
Mechanism of Action: Inhibition of Protein Synthesis
Both Paromomycin and Neomycin/G418 belong to the aminoglycoside family of antibiotics and share a similar mechanism of action. They bind to the decoding center of the small ribosomal subunit (16S rRNA in prokaryotes and 18S rRNA in eukaryotes), which interferes with protein synthesis. This binding induces a conformational change in the ribosome, leading to two primary consequences:
-
Codon Misreading: The antibiotic's presence disrupts the proofreading function of the ribosome, causing the incorrect incorporation of amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins.[4][5][6]
-
Inhibition of Translocation: The movement of the ribosome along the mRNA transcript is hindered, effectively halting protein synthesis.[5]
The accumulation of aberrant proteins and the overall shutdown of protein synthesis ultimately lead to cell death in non-resistant cells.
Performance Comparison
Neomycin and G418
Neomycin itself is generally not used for the selection of mammalian cells due to its relatively lower potency and higher toxicity compared to its analog, G418 (Geneticin®).[11] G418 is the standard choice for selecting mammalian cells expressing the neomycin phosphotransferase (neo) gene. The neo gene product inactivates G418 by phosphorylation, allowing the resistant cells to survive and proliferate.[1][2]
The optimal concentration of G418 for selection is highly cell-line dependent and typically ranges from 100 µg/mL to 1400 µg/mL.[1][3] It is crucial to perform a kill curve analysis to determine the minimum concentration required to kill non-transfected cells for each new cell line.
This compound
While Paromomycin also acts as a protein synthesis inhibitor and resistance is conferred by the same neo gene, its use for mammalian cell selection is not well-documented in scientific literature. Studies have shown that Paromomycin has low toxicity to mammalian cells, which may suggest that higher concentrations would be needed for effective selection, potentially leading to off-target effects.[8][9][10] There is also evidence that Paromomycin can induce stop-codon readthrough in mammalian cells, a phenomenon not typically associated with G418.[14]
Due to the lack of established protocols and comparative data, the use of this compound for mammalian cell selection is considered experimental. Researchers opting to use Paromomycin should conduct thorough dose-response studies to determine its efficacy and potential drawbacks for their specific application.
Experimental Protocols
Kill Curve Analysis to Determine Optimal Antibiotic Concentration
A critical step before initiating a stable cell line generation experiment is to determine the optimal concentration of the selection antibiotic. This is achieved by performing a kill curve.
Materials:
-
Untransfected host cell line
-
Complete cell culture medium
-
Selection antibiotic (G418 or this compound)
-
24-well or 96-well plates
-
Reagents for viability assessment (e.g., MTT, Trypan Blue)
Procedure:
-
Cell Plating: Seed the untransfected host cells into a 24-well or 96-well plate at a density that will not lead to confluency during the course of the experiment. Allow the cells to adhere overnight.
-
Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of antibiotic concentrations. For G418, a typical range to test is 100, 200, 400, 600, 800, 1000, and 1400 µg/mL. For Paromomycin, a broader range may be necessary due to its lower reported toxicity. Include a no-antibiotic control.
-
Incubation and Monitoring: Incubate the cells under their normal growth conditions. Every 2-3 days, replace the medium with fresh medium containing the respective antibiotic concentrations.[15][16] Monitor the cells daily for signs of toxicity and cell death.
-
Viability Assessment: After 7-14 days, assess the viability of the cells in each well using a method such as the MTT assay or by staining with Trypan Blue and counting viable cells.[]
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of the antibiotic that results in complete cell death within the desired timeframe (typically 7-10 days).[][18]
Stable Cell Line Selection Protocol
Procedure:
-
Transfection: Transfect the host cell line with the plasmid vector containing the neo resistance gene and the gene of interest.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in complete medium without the selection antibiotic.
-
Selection: After the recovery period, replace the medium with selection medium containing the predetermined optimal concentration of G418 or Paromomycin.
-
Maintenance: Continue to culture the cells in the selection medium, replacing it every 3-4 days to remove dead cells and replenish the antibiotic.[19]
-
Colony Formation: Over a period of 1-3 weeks, non-resistant cells will die, and resistant cells will proliferate to form distinct colonies.[3][20]
-
Isolation and Expansion: Once colonies are visible, they can be individually isolated using cloning cylinders or by manual picking and transferred to new culture vessels for expansion into stable cell lines.
Conclusion
For routine and reliable selection of genetically modified mammalian cells, G418 (Geneticin®) remains the industry standard. Its efficacy is well-documented, and established protocols are readily available for a wide range of cell lines.
This compound , while sharing a similar mechanism of action, is not a conventional choice for mammalian cell selection. Its lower reported toxicity in mammalian cells suggests that it may be a less efficient selection agent, requiring higher concentrations and more extensive optimization. However, its unique property of inducing stop-codon readthrough could be of interest for specific research applications.
Ultimately, the choice of selection agent should be guided by the specific requirements of the experiment. For most applications, G418 provides a robust and predictable path to generating stable cell lines. The use of this compound in this context should be considered experimental and would necessitate a thorough characterization of its performance in the chosen cell system.
References
- 1. G418 - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 4. Paromomycin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neomycin Sulfate - FAQs [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Suppression of a nonsense mutation in mammalian cells in vivo by the aminoglycoside antibiotics G-418 and paromomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizondiscovery.com [horizondiscovery.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. abo.com.pl [abo.com.pl]
- 20. m.youtube.com [m.youtube.com]
Paromomycin Sulfate vs. Other Aminoglycosides: A Comparative Guide to Efficacy Against Leishmania
For Researchers, Scientists, and Drug Development Professionals
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. Treatment options are limited, and the emergence of drug resistance necessitates the exploration and optimization of new and existing therapies. Among the therapeutic arsenal, the aminoglycoside antibiotic Paromomycin Sulfate has emerged as a crucial agent, particularly for visceral and cutaneous leishmaniasis. This guide provides an objective comparison of the efficacy of this compound against other aminoglycosides, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action: How Aminoglycosides Target Leishmania
The primary mechanism of action for aminoglycosides against Leishmania is the inhibition of protein synthesis. These drugs target the parasite's ribosome, the cellular machinery responsible for translating genetic code into proteins. Specifically, aminoglycosides bind to the A-site on the small ribosomal subunit (30S), leading to codon misreading and the production of non-functional proteins. This disruption of protein synthesis is ultimately lethal to the parasite.[1][2][3][4][5]
Beyond ribosomal inhibition, studies suggest that paromomycin also affects the parasite's mitochondrial function. It can lead to a decrease in mitochondrial membrane potential, further compromising the parasite's energy metabolism and viability.[6]
Comparative Efficacy: In Vitro Data
The in vitro efficacy of aminoglycosides against Leishmania is typically evaluated by determining the concentration of the drug required to inhibit parasite growth by 50% (IC50 or LC50). The following tables summarize the available data for paromomycin and other aminoglycosides against the promastigote (the insect stage) and amastigote (the clinically relevant intracellular stage) forms of different Leishmania species.
Table 1: In Vitro Efficacy (LC50 in µM) of Aminoglycosides against Leishmania Promastigotes
| Aminoglycoside | L. donovani | L. major |
| Paromomycin | 13.8 ± 1.2[1] | 15.1 ± 1.5[1] |
| Geneticin (G418) | 1.4 ± 0.1[1] | 1.5 ± 0.2[1] |
| Neomycin | > 500[1] | > 500[1] |
| Gentamicin | 102 ± 8[1] | 115 ± 11[1] |
| Apramycin | > 2000[1] | > 2000[1] |
| Streptomycin | Minimal to no effect[2] | Not Reported |
Data presented as mean ± standard deviation. A lower LC50 value indicates higher potency.
Table 2: In Vitro Efficacy (IC50) of Paromomycin against Various Leishmania Species
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. mexicana | Promastigote | ~200 | [2] |
| L. donovani | Amastigote | 16.5 ± 0.9 | [6] |
| L. amazonensis (Clinical Isolate) | Promastigote | 4.8 ± 0.5 | [7] |
| L. amazonensis (Clinical Isolate) | Amastigote | 10.3 ± 1.1 | [7] |
| L. amazonensis (Reference Strain) | Promastigote | 70.0 ± 5.0 | [7] |
| L. amazonensis (Reference Strain) | Amastigote | > 100 | [7] |
The in vitro data clearly demonstrate that paromomycin and geneticin (G418) are the most potent aminoglycosides against Leishmania promastigotes.[1] Neomycin and apramycin show very poor activity, while gentamicin is significantly less potent than paromomycin.[1] Streptomycin has been reported to have little to no effect on Leishmania proliferation.[2] It is important to note that susceptibility can vary between different Leishmania species and even between different strains of the same species, as seen with L. amazonensis.[7]
Comparative Efficacy: In Vivo and Clinical Data
In vivo studies and clinical trials provide crucial insights into the real-world efficacy of these compounds. Much of the recent research has focused on topical formulations for cutaneous leishmaniasis (CL), often in combination therapies.
Table 3: In Vivo and Clinical Efficacy of Paromomycin Formulations
| Treatment | Leishmania Species | Model | Key Findings | Reference |
| 15% Paromomycin + 0.5% Gentamicin (Topical) | L. major, L. mexicana | BALB/c mice | 100% of lesions healed by day 20 post-therapy without relapse. | [8] |
| 15% Paromomycin + 0.5% Gentamicin (Topical Film) | L. major | BALB/c mice | 80% initial cure rate, with 50% final cure rate after relapse. | [9][10] |
| 15% Paromomycin + 0.5% Gentamicin vs. 15% Paromomycin alone (Topical) | L. major (CL) | Human Clinical Trial | Both formulations were equally effective (81-82% cure rate) and superior to vehicle control. | [11] |
| Injectable Paromomycin | L. donovani (VL) | Human Clinical Trials | Final cure rates ranged from 63.8% to 97% depending on the dose and duration of treatment. | [12][13] |
In vivo studies in murine models have shown that a combination of topical paromomycin and gentamicin is highly effective in treating CL caused by various Leishmania species.[8] Clinical trials for CL caused by L. major have demonstrated that topical paromomycin, both alone and in combination with gentamicin, is significantly more effective than a placebo.[11] For visceral leishmaniasis (VL), injectable paromomycin has shown variable but often high cure rates in clinical trials, establishing it as a key treatment option.[12][13]
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of anti-leishmanial drug efficacy. Below are detailed methodologies for common in vitro assays.
In Vitro Promastigote Susceptibility Assay
This assay determines the effect of a drug on the freely motile, insect-stage promastigotes.
-
Parasite Culture: Leishmania promastigotes are cultured at 25-28°C in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) until they reach the logarithmic growth phase.
-
Drug Preparation: The aminoglycosides are dissolved in an appropriate solvent and serially diluted to achieve a range of concentrations.
-
Assay Setup: Promastigotes are seeded into 96-well plates at a density of 1-2 x 10^5 parasites/mL. The drug dilutions are then added to the wells.
-
Incubation: The plates are incubated for 48-72 hours at 25-28°C.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method. A common method is the resazurin reduction assay, where viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Data Analysis: The fluorescence or absorbance is measured, and the IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay is more clinically relevant as it assesses the drug's efficacy against the amastigote stage, which resides within host macrophages.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774.A1, THP-1) or primary macrophages are seeded in 96-well plates and allowed to adhere.
-
Parasite Infection: The adherent macrophages are infected with stationary-phase promastigotes at a specific parasite-to-macrophage ratio (e.g., 10:1). The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: The wells are washed to remove any non-phagocytosed promastigotes.
-
Drug Application: Fresh medium containing serial dilutions of the test compounds is added to the infected macrophages.
-
Incubation: The plates are incubated for another 72-96 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: The number of amastigotes per macrophage is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting under a microscope, or by using high-content imaging systems.
-
Data Analysis: The IC50 is calculated based on the reduction in the number of amastigotes per macrophage or the percentage of infected macrophages at different drug concentrations.
References
- 1. Identification of the molecular attributes required for aminoglycoside activity against Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic resolution snapshot of Leishmania ribosome inhibition by the aminoglycoside paromomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. youtube.com [youtube.com]
- 6. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of paromomycin against Leishmania amazonensis: Direct correlation between susceptibility in vitro and the treatment outcome in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful topical treatment of murine cutaneous leishmaniasis with a combination of paromomycin (Aminosidine) and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leishmanicidal Activity of Films Containing Paromomycin and Gentamicin Sulfate both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leishmanicidal Activity of Films Containing Paromomycin and Gentamicin Sulfate both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical Paromomycin and Gentamicin for New World Cutaneous Leishmaniasis in Panama - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Paromomycin for Visceral Leishmaniasis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating NPT II Gene Expression: A Comparative Guide to Paromomycin Sulfate Selection
For researchers engaged in plant biotechnology and drug development, the successful selection of transgenic organisms is a critical step. The neomycin phosphotransferase II (NPT II) gene is a widely utilized selectable marker that confers resistance to aminoglycoside antibiotics. This guide provides a comprehensive comparison of paromomycin sulfate as a selection agent for validating NPT II gene expression, offering detailed experimental protocols and performance data against other common alternatives like kanamycin.
The Advantage of this compound in Transgenic Selection
The NPT II gene product, aminoglycoside 3'-phosphotransferase II, inactivates antibiotics such as kanamycin, neomycin, geneticin (G418), and paromomycin by phosphorylation.[1] While kanamycin has traditionally been the go-to selection agent, studies have shown that this compound can be a more effective and gentler alternative, particularly for plants with weak transgene expression.[2][3][4]
Paromomycin is less harsh on plant tissues compared to kanamycin, which can cause severe bleaching and necrosis in non-transgenic and weakly expressing transgenic tissues.[2][5] This milder effect can lead to a higher frequency of regeneration of transgenic plants and reduces the risk of "false negatives," where genuinely transformed plants are killed or inhibited by overly stringent selection.[2][3][4] However, this gentler approach may increase the likelihood of "false positives" or "escapes," necessitating thorough downstream validation.[2][4]
Comparative Performance of Selection Agents
The choice and concentration of a selection agent are critical for successful transgenic selection and are often species-dependent. Below is a summary of findings from various studies comparing paromomycin with other aminoglycoside antibiotics.
| Plant Species | Selection Agent | Concentration | Key Findings | Reference |
| Arabidopsis thaliana | Paromomycin | 30 µM | Gentler selection, better survival of weakly expressing lines compared to kanamycin.[2][6] | [2][6] |
| Kanamycin | 86 µM | Harsher selection, can lead to false negatives with weakly expressing lines.[2][6] | [2][6] | |
| Nicotiana tabacum (Tobacco) | Paromomycin | 50-100 mg/L | Less negative impact on regeneration compared to kanamycin, leading to higher transformation frequency.[5] | [5] |
| Kanamycin | 50-100 mg/L | Can severely depress the regenerative ability of explants.[5] | [5] | |
| Ipomoea batatas (Sweet Potato) | Paromomycin & G418 | 500 ppm (spray) & G418 in media | Combination provides a reliable selection system. | [7] |
| Avena sativa (Oat) | This compound | Not specified | Efficient selection of transgenic tissue cultures. | [8] |
| Triticum aestivum (Wheat) | Paromomycin | 15 mg/L | Optimal concentration for selection of transformed calli. | [9] |
| Kanamycin | >5 mg/L | Seedlings turned albino even at the lowest concentration. | [9] |
Experimental Protocols
This section outlines a general methodology for validating NPT II gene expression using this compound selection, followed by molecular confirmation.
I. In Vitro Selection of Putative Transgenic Plants
This protocol is a generalized guideline and may require optimization for specific plant species and explant types.
-
Media Preparation : Prepare the appropriate plant tissue culture medium (e.g., MS medium) and supplement it with the necessary hormones for regeneration. After autoclaving and cooling to approximately 50-55°C, add this compound to the desired final concentration (e.g., 15-100 mg/L, to be optimized for your system). Also include a bacteriostatic agent (e.g., cefotaxime, timentin) if using Agrobacterium-mediated transformation.
-
Explant Culture : Place the transformed explants (e.g., leaf discs, calli, embryos) onto the selection medium.
-
Subculture : Transfer the explants to fresh selection medium every 2-3 weeks.
-
Observation : Over several weeks, observe the explants for signs of resistance (e.g., continued growth, greening, shoot formation) versus sensitivity (e.g., browning, necrosis, lack of growth). Non-transformed tissues should exhibit signs of stress and eventually die.
-
Regeneration : Allow putative transgenic shoots to develop and transfer them to a rooting medium, which may also contain a selective agent, to ensure continued selection pressure.
-
Acclimatization : Once well-rooted, transfer the putative transgenic plantlets to soil and acclimatize them to greenhouse conditions.
II. Molecular Validation of Putative Transgenics
It is crucial to confirm the presence and expression of the NPT II transgene in the regenerated plants that survive selection.
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from the leaves of putative transgenic and wild-type control plants.
-
PCR Analysis : Perform a Polymerase Chain Reaction (PCR) using primers specific to the NPT II gene.
-
Positive Control : Plasmid DNA containing the NPT II gene.
-
Negative Control : Genomic DNA from a wild-type plant.
-
Test Samples : Genomic DNA from putative transgenic plants.
-
Analyze the PCR products on an agarose gel. The presence of a band of the expected size in the test samples and the positive control, and its absence in the negative control, indicates the presence of the NPT II gene.
-
-
Southern Blot Analysis (Optional but Recommended) : To confirm the integration of the transgene into the plant genome and to determine the copy number, perform a Southern blot analysis. This involves digesting the genomic DNA with a restriction enzyme, separating the fragments by gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled NPT II probe.
-
Gene Expression Analysis :
-
NPT II Immunoassays : Rapid and simple immunostrip assays can detect the presence of the NPT II protein in plant tissue extracts, confirming transgene expression at the protein level.[10]
-
Reverse Transcription PCR (RT-PCR) : To confirm that the NPT II gene is being transcribed, isolate total RNA from the plant tissues, reverse transcribe it to cDNA, and then perform a PCR with NPT II-specific primers.
-
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow for validating NPT II expression and the mechanism of paromomycin resistance.
Caption: Experimental workflow for NPT II validation.
References
- 1. NPTII Assays for Measuring Gene Expression and Enzyme Activity in Transgenic Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 5. utgis.org.ua [utgis.org.ua]
- 6. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the neomycin phosphotransferase II transgene | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of paromomycin as a selective agent for oat transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
In Vitro Synergistic Effects of Paromomycin Sulfate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paromomycin Sulfate, an aminoglycoside antibiotic, has demonstrated significant potential as a component of combination therapies for various infectious diseases. In vitro studies have revealed synergistic interactions with a range of other drugs, offering promising avenues for enhanced efficacy, reduced dosages, and the potential to overcome drug resistance. This guide provides a comparative overview of the in vitro synergistic effects of this compound against several pathogens, supported by experimental data and detailed methodologies.
Synergistic Effects Against Leishmania Species
Combination therapy is a key strategy in the treatment of leishmaniasis to improve therapeutic outcomes and combat emerging resistance. This compound has been extensively studied in combination with other antileishmanial drugs.
Data Summary
The following table summarizes the in vitro synergistic interactions of this compound with various antileishmanial drugs against different Leishmania species. Synergy is primarily determined by the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates a synergistic effect.
| Combination | Leishmania Species | Key Findings | FICI (ΣFIC) | Reference |
| Paromomycin + Miltefosine | L. (L.) amazonensis | Synergism observed at both IC50 and IC90 levels. | ≤ 0.5 | [1][2] |
| L. (L.) infantum chagasi | Synergism observed at the IC90 level. | ≤ 0.5 | [1][2] | |
| Paromomycin + Amphotericin B | L. (L.) amazonensis | Synergism observed at the IC90 level. | ≤ 0.5 | [1][2] |
| L. (V.) braziliensis | Synergism observed at the IC50 level. | ≤ 0.5 | [1][2] | |
| L. (L.) infantum chagasi | Synergism observed at the IC90 level. | ≤ 0.5 | [1][2] | |
| Paromomycin + Meglumine Antimoniate | L. (V.) braziliensis | Synergism observed at both IC50 and IC90 levels. | ≤ 0.5 | [1][2] |
| Paromomycin + Azithromycin | L. (L.) infantum chagasi | Synergism observed at the IC50 level. | ≤ 0.5 | [1][2] |
| Paromomycin + Pyrvinium Pamoate | L. infantum | Strong synergistic effects observed in intramacrophagic amastigotes. | Not explicitly stated, but described as highly synergistic. | [3] |
Experimental Protocols
The primary methods used to assess in vitro synergy in these studies are the modified fixed-ratio method and the checkerboard assay.
Modified Fixed-Ratio Method
This method involves testing drug combinations at various fixed ratios of their individual inhibitory concentrations (e.g., IC50).
-
Macrophage Culture and Infection: Peritoneal macrophages from mice are harvested and seeded in 96-well plates. The cells are then infected with Leishmania promastigotes, which differentiate into amastigotes within the macrophages.
-
Drug Preparation and Application: Stock solutions of this compound and the partner drug are prepared. The drugs are then mixed in predefined ratios (e.g., 1:1, 1:2, 2:1 based on their IC50 values) and serially diluted. These combinations are added to the infected macrophage cultures.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for drug action.
-
Assessment of Inhibition: The number of intracellular amastigotes is quantified, typically by microscopy after Giemsa staining. The 50% inhibitory concentration (IC50) for each combination is determined.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone).[2] A FICI value of ≤ 0.5 is indicative of synergy, >0.5 to ≤4.0 indicates an indifferent or additive effect, and >4.0 suggests antagonism.[1][2]
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro synergy testing of this compound against Leishmania.
Mechanism of Synergy: Immunomodulation via Toll-Like Receptors
A notable synergistic mechanism has been proposed for the combination of this compound and Miltefosine. Studies suggest that these drugs interact with Toll-like receptors (TLRs), specifically TLR4 and TLR9, on host immune cells.[4][5] This interaction triggers a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of NF-κB.[4] The activation of this pathway results in the production of pro-inflammatory cytokines such as TNF-α and nitric oxide, which are crucial for killing intracellular Leishmania amastigotes.[4] This immunomodulatory effect enhances the direct antileishmanial activity of the drugs, leading to a synergistic outcome.
Paromomycin-Miltefosine Synergistic Signaling Pathway
References
- 1. In-vitro activities of paromomycin and lasalocid evaluated in combination against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro interaction between paromomycin sulphate and four drugs with leishmanicidal activity against three New World Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Combination of paromomycin and miltefosine promotes TLR4-dependent induction of antileishmanial immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TLR9 and MyD88 are crucial for the maturation and activation of dendritic cells by paromomycin–miltefosine combination therapy in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Paromomycin Sulfate and G418 for Eukaryotic Cell Selection
For researchers, scientists, and drug development professionals, the selection of a stable and efficient antibiotic is a critical step in the generation of genetically modified cell lines. This guide provides a comprehensive comparison of two aminoglycoside antibiotics, Paromomycin Sulfate and G418 (Geneticin®), used for the selection of cells expressing the neomycin resistance gene (neo).
This analysis delves into their mechanisms of action, provides a comparative summary of their performance based on available data, and offers detailed experimental protocols for their application in cell culture.
Executive Summary
This compound and G418 are both aminoglycoside antibiotics that inhibit protein synthesis in eukaryotic cells, making them effective selection agents for cells that have been successfully transfected with a plasmid carrying the neo gene. The neo gene product, an aminoglycoside phosphotransferase, inactivates these antibiotics by phosphorylation, allowing the transfected cells to survive and proliferate.
While G418 is a widely established and well-documented selection agent for mammalian cells, with extensive literature on optimal concentrations and protocols for a variety of cell lines, Paromomycin is more commonly recognized for its clinical applications as an antimicrobial and antiparasitic agent. However, its similar mechanism of action and the shared resistance gene make it a potential alternative to G418. This guide aims to provide a clear comparison to aid researchers in making an informed decision for their specific experimental needs.
Mechanism of Action
Both this compound and G418 function by binding to the 80S ribosomal subunit in eukaryotic cells.[1][2] This binding interferes with the elongation step of protein synthesis, leading to the production of non-functional proteins and ultimately cell death in non-resistant cells.[1][2][3]
Resistance is conferred by the bacterial neo gene, which encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II).[3][4] This enzyme catalyzes the phosphorylation of the antibiotics, rendering them unable to bind to the ribosome, thus allowing protein synthesis to proceed normally in transfected cells.[2][3]
Performance Comparison
| Feature | This compound | G418 (Geneticin®) |
| Primary Application | Primarily clinical as an antimicrobial and antiparasitic agent; emerging use as a selection agent. | Well-established for the selection of transfected eukaryotic cells.[4] |
| Resistance Gene | neo (neomycin phosphotransferase) | neo (neomycin phosphotransferase)[3][4] |
| Typical Working Concentration (Mammalian Cells) | 100 - 1000 µg/mL (Limited data available for specific cell lines)[] | 100 - 2000 µg/mL (Cell line dependent)[6] |
| Selection Time | Not well-documented for mammalian cells. | Typically 7 - 14 days for the formation of resistant colonies.[3][7] |
| Stability in Culture Medium | Aqueous solutions should be freshly prepared.[8] | Stock solutions are stable at 4°C for several weeks and longer at -20°C. Once diluted in media, it is recommended to use it fresh.[9] |
| Relative Cytotoxicity | Generally considered to have lower cytotoxicity to mammalian cells compared to some other aminoglycosides. | Effective at killing non-resistant cells; cytotoxicity is the basis of selection.[7] |
Experimental Protocols
A critical step before initiating a selection experiment is to determine the optimal concentration of the antibiotic for the specific cell line being used. This is achieved by performing a kill curve experiment.
Kill Curve Protocol (General for both this compound and G418)
This protocol is designed to determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).
Materials:
-
Healthy, actively dividing cells of the desired cell line
-
Complete cell culture medium
-
This compound or G418 stock solution
-
24-well or 96-well cell culture plates
-
Trypan blue solution or other viability assay reagents
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate at a density that allows them to be approximately 50-80% confluent on the day of antibiotic addition.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete culture medium. A suggested starting range for G418 is 100 µg/mL to 1400 µg/mL.[3][10] For Paromomycin, a similar range of 100 µg/mL to 1000 µg/mL can be tested.[] Include a no-antibiotic control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared antibiotic-containing medium.
-
Incubation and Observation: Incubate the cells under their normal growth conditions. Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and lysis.
-
Medium Change: Refresh the selective medium every 2-3 days.
-
Viability Assessment: After 7-14 days, determine the percentage of viable cells in each well using a viability assay (e.g., Trypan blue exclusion).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of the antibiotic that results in complete cell death of the non-transfected cells within the desired timeframe.[7]
Selection of Stably Transfected Cells
Procedure:
-
Transfection: Transfect the cells with the plasmid containing the gene of interest and the neo resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.
-
Initiation of Selection: After the recovery period, passage the cells into a fresh medium containing the predetermined optimal concentration of either this compound or G418.
-
Maintenance of Selection: Continue to culture the cells in the selective medium, changing the medium every 3-4 days.[4]
-
Isolation of Resistant Colonies: Over a period of 1-3 weeks, non-transfected cells will die, and colonies of resistant cells will become visible.[3]
-
Expansion of Clones: Individual colonies can then be isolated, expanded, and screened for the expression of the gene of interest.
Visualizing the Selection Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action of Paromomycin and G418 and the basis of resistance.
Caption: Experimental workflow for determining the optimal antibiotic concentration (Kill Curve).
Conclusion
G418 remains the industry standard for the selection of mammalian cells expressing the neo gene, with a wealth of supporting data and established protocols. This compound, while theoretically a viable alternative due to its similar mechanism of action and shared resistance gene, lacks the extensive experimental validation in mammalian cell selection that G418 possesses. For researchers working with novel cell lines or seeking a potentially milder selection agent, Paromomycin may be worth investigating, beginning with a thorough kill curve analysis to determine its efficacy and optimal concentration. However, for routine generation of stable cell lines, G418 offers a more reliable and well-documented path to success. The choice between these two antibiotics will ultimately depend on the specific requirements of the experiment, the cell line in use, and the researcher's willingness to optimize new selection parameters.
References
- 1. Mechanisms of action of aminoglycoside antibiotics in eucaryotic protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. abo.com.pl [abo.com.pl]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. G418 Kill curve protocol [protocols.io]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gentarget.com [gentarget.com]
A Head-to-Head Showdown: Paromomycin Sulfate vs. Hygromycin B for Selective Cell Culture
For researchers in cell biology and drug development, the selection of a stable cell line expressing a gene of interest is a critical and often time-consuming process. The choice of the selection antibiotic is paramount to the success of this endeavor. This guide provides a comprehensive comparison of two commonly used aminoglycoside antibiotics, Paromomycin Sulfate and Hygromycin B, to aid researchers in making an informed decision for their specific experimental needs.
At a Glance: Key Differences and Similarities
| Feature | This compound | Hygromycin B |
| Mechanism of Action | Inhibits protein synthesis by binding to the 16S rRNA of the 30S ribosomal subunit, causing mRNA misreading and inhibiting translocation.[1][2][3] | Inhibits protein synthesis by binding to the 30S ribosomal subunit, affecting translation fidelity and preventing translocation.[4][5][6] |
| Resistance Gene | Neomycin phosphotransferase II (nptII or neo) | Hygromycin phosphotransferase (hph or hyg)[6][7][8] |
| Typical Working Concentration (Mammalian Cells) | 100 - 1000 µg/mL (cell line dependent)[] | 50 - 500 µg/mL (cell line dependent)[6][8][10][11][12] |
| Primary Applications | Selection of transfected prokaryotic, plant, and protozoal cells; noted for lower toxicity in mammalian cells in some contexts.[2][13] | Widely used for the selection and maintenance of prokaryotic and eukaryotic cells, including mammalian, plant, and fungi.[5][6][8] |
| Known Cytotoxic Effects | As an aminoglycoside, potential for nephrotoxicity and ototoxicity at high concentrations, though generally considered to have low toxicity in mammalian cells.[2] | Can cause cell death in non-resistant cells; high concentrations can be toxic to resistant cells.[14] |
Mechanism of Action: A Tale of Two Ribosome Binders
Both this compound and Hygromycin B belong to the aminoglycoside family of antibiotics and exert their cytotoxic effects by targeting the protein synthesis machinery of the cell.[1][4]
This compound binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding event has a dual effect: it induces the misreading of the messenger RNA (mRNA) template and inhibits the translocation of the ribosome along the mRNA.[2][3] The culmination of these errors is the production of non-functional proteins, leading to cell death in susceptible cells.
Hygromycin B also targets the 30S ribosomal subunit. Its binding interferes with the fidelity of translation, causing inaccuracies in the incorporation of amino acids into the growing polypeptide chain. Furthermore, it prevents the translocation step of elongation, effectively halting protein synthesis.[4][5]
Performance in Cell Line Selection
The efficacy of a selection antibiotic is determined by its ability to efficiently kill non-transfected cells while having minimal impact on the viability and growth of stably transfected, resistant cells.
Hygromycin B is a widely established selection agent for a broad range of cell types.[5][8] Its effectiveness is well-documented, and detailed protocols for determining the optimal concentration (kill curve) are readily available.[7][10][15][16][17] The typical working concentration for mammalian cells ranges from 50 to 500 µg/mL, but this is highly cell-line dependent.[6][8][10][11][12]
This compound is also used for selection, particularly in plant and protozoal systems.[13][18] While it is effective, and the nptII resistance gene confers resistance, its use in mammalian cell line selection is less commonly documented in direct comparative studies against Hygromycin B. One study highlighted Paromomycin's low toxicity in mammalian cells compared to its potent effect on Leishmania parasites, suggesting a potentially wider therapeutic window in certain applications.[2] The typical working concentration for selection in mammalian cells is generally higher than that of Hygromycin B, in the range of 100 to 1000 µg/mL.[]
Experimental Protocols
Determining Optimal Antibiotic Concentration: The Kill Curve
A critical first step before initiating a stable transfection experiment is to determine the minimum concentration of the antibiotic required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days). This is achieved by performing a kill curve.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Plate the parental (non-transfected) cell line in a 24-well or 96-well plate at a density that allows for logarithmic growth for the duration of the experiment.[10][15][19]
-
Antibiotic Preparation: Prepare a stock solution of the antibiotic (this compound or Hygromycin B) in a suitable solvent (e.g., water or PBS) and sterilize by filtration.[7][15]
-
Titration: The following day, replace the culture medium with fresh medium containing a range of antibiotic concentrations. For Hygromycin B, a starting range of 50-1000 µg/mL is recommended.[4][15] For this compound, a range of 100-1000 µg/mL can be used.[] Include a no-antibiotic control.
-
Incubation and Monitoring: Incubate the cells and monitor them daily for signs of cytotoxicity. Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[16][19][20]
-
Endpoint Analysis: After 7-14 days, determine the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for the selection of stably transfected cells. Viability can be assessed by microscopy, trypan blue exclusion, or a cell viability assay such as MTT.[14][15]
Cytotoxicity and Off-Target Effects
As aminoglycosides, both antibiotics have the potential for off-target effects, particularly at higher concentrations. The primary mechanism of toxicity in mammalian cells is related to the disruption of mitochondrial protein synthesis and the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways.
While direct comparative studies on the off-target effects of Paromomycin and Hygromycin B in mammalian cell culture are limited, the lower effective concentration of Hygromycin B may suggest a reduced risk of such effects. However, the reported low toxicity of Paromomycin in mammalian cells in specific contexts is a noteworthy consideration.[2]
Conclusion and Recommendations
Both this compound and Hygromycin B are effective selection antibiotics for generating stable cell lines.
-
Hygromycin B is the more established and widely documented choice for mammalian cell culture, with extensive literature and well-defined protocols. Its lower effective concentration range may be advantageous in minimizing potential off-target effects.
-
This compound , while also effective, is less commonly used for mammalian cell selection. Its primary advantage may lie in specific applications where its reportedly lower intrinsic toxicity to mammalian cells is a key consideration. The requirement for the commonly available nptII (neo) resistance gene is also a practical advantage.
Ultimately, the choice between this compound and Hygromycin B will depend on the specific cell line, the resistance marker present in the expression vector, and the downstream application. It is strongly recommended to perform a thorough kill curve experiment to determine the optimal concentration for your specific cell line and experimental conditions before embarking on stable cell line generation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hygromycin B - Wikipedia [en.wikipedia.org]
- 6. astralscientific.com.au [astralscientific.com.au]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 10. tools.mirusbio.com [tools.mirusbio.com]
- 11. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 12. invivogen.com [invivogen.com]
- 13. Differential effects of paromomycin on ribosomes of Leishmania mexicana and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Developing a Titration Kill Curve (G418, Hygromycin B and Puromycin) [protocols.io]
- 17. goldbio.com [goldbio.com]
- 18. ijcmas.com [ijcmas.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Determining Antibiotic Killing Curve for Stable Cell Line Generation Protocol - Creative Biogene [creative-biogene.com]
Benchmarking Paromomycin Sulfate: A Comparative Performance Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Paromomycin Sulfate's performance across various cell types, alongside alternative aminoglycoside antibiotics. The information is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
This compound, an aminoglycoside antibiotic, is well-established for its efficacy against a range of protozoan and bacterial infections. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction leads to misreading of mRNA and ultimately, microbial cell death.[1] While its clinical applications are predominantly in treating infections like leishmaniasis, amebiasis, and cryptosporidiosis, its performance characteristics in diverse cellular contexts, including cancer and normal mammalian cell lines, are of significant interest to the research community.[1][2]
This guide summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways to provide a comprehensive benchmarking resource.
Performance Comparison in Various Cell Types
The efficacy and cytotoxicity of this compound and its alternatives vary significantly across different cell types. The following tables summarize key quantitative data from in vitro studies.
Table 1: Anti-protozoal and Anti-bacterial Activity of this compound and Comparators
| Organism/Cell Line | Drug | Parameter | Value | Reference |
| Leishmania donovani (Amastigotes) | Paromomycin | ED50 | 6 to 18 µM | Not Found |
| Leishmania major (Amastigotes) | Paromomycin | ED50 | 1 to 5 µM | Not Found |
| Leishmania tropica (Amastigotes) | Paromomycin | ED50 | 1 to 5 µM | Not Found |
| Leishmania braziliensis (Amastigotes) | Paromomycin | ED50 | <12 µM | Not Found |
| Leishmania mexicana (Amastigotes) | Paromomycin | ED50 | 39 µM | Not Found |
| Cryptosporidium parvum in Human Enterocyte Cell Line | Paromomycin | Inhibition at 1000 µg/ml | >85% | [2] |
| Cryptosporidium parvum in Madin-Darby Canine Kidney (MDCK) Cells | Paromomycin | EC50 | 1184 mg/L | [1] |
| Entamoeba histolytica | Paromomycin Conjugated Nanochitosan | IC50 (24h) | 27.47 µg/mL | [3] |
| Carbapenem-Resistant Enterobacteriaceae | Paromomycin | MIC50/MIC90 | 4/>256 µg/ml | [3] |
| Carbapenem-Resistant Enterobacteriaceae | Gentamicin | MIC50/MIC90 | 128/>256 µg/ml | [3] |
| Carbapenem-Resistant Enterobacteriaceae | Neomycin | MIC50/MIC90 | 8/256 µg/ml | [3] |
Table 2: Cytotoxicity of this compound and Derivatives in Mammalian Cell Lines
| Cell Line | Drug/Derivative | Parameter | Value | Reference |
| U-87 Glioblastoma | Paromomycin Derivative (L17) | % Viability at 120 µM | 39% | [4] |
| HeLa (Human Cervical Cancer) | Paromomycin | Effect | Inherently Resistant | [5] |
| Madin-Darby Canine Kidney (MDCK) Cells | Paromomycin | Cytotoxicity | Not cytotoxic at concentrations up to 5x EC50 | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following are protocols for key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: After incubation, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
In Vitro Leishmania Amastigote Drug Sensitivity Assay
This assay determines the efficacy of compounds against the intracellular amastigote stage of Leishmania.
-
Macrophage Seeding: Seed peritoneal macrophages in 96-well plates at a density of 3 x 10⁵ cells/well and allow them to adhere for 48 hours.
-
Infection: Infect the macrophages with Leishmania promastigotes at a ratio of 15 parasites per macrophage. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Drug Treatment: Wash the wells to remove extracellular promastigotes. Add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for 72 hours.
-
Evaluation: Fix and stain the cells (e.g., with Giemsa stain). Microscopically determine the percentage of infected macrophages and the average number of amastigotes per macrophage.
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the concentration of the compound that reduces the parasite burden by 50% compared to untreated controls.
Visualizing the Mechanisms
To better understand the cellular processes affected by this compound, the following diagrams illustrate its mechanism of action and a generalized experimental workflow.
Caption: Mechanism of this compound Action.
References
- 1. Paromomycin Affects Translation and Vesicle-Mediated Trafficking as Revealed by Proteomics of Paromomycin –Susceptible –Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paromomycin inhibits Cryptosporidium infection of a human enterocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inherent resistance of HeLa cell derivatives to paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Paromomycin Sulfate
Essential Safety and Handling Guide for Paromomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
This compound is an aminoglycoside antibiotic. While effective in research and pharmaceutical applications, it presents several health hazards that necessitate careful handling. The compound is harmful if swallowed, toxic in contact with skin or if inhaled, and causes skin and serious eye irritation.[1][2][3][4] It is also suspected of damaging fertility or the unborn child and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face | Tightly fitting safety goggles or a full-face shield.[5] | Protects against splashes and airborne particles. |
| Hand | Nitrile, neoprene, or butyl rubber gloves. Double gloving is recommended.[6] | Prevents skin contact and absorption. |
| Body | Laboratory coat. For larger quantities or increased risk of exposure, chemical-resistant overalls are required. | Protects skin from contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary when handling the powder form. | Prevents inhalation of harmful dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe management of the compound within a laboratory.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks in a well-ventilated area.
-
Storage : Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][6] The recommended storage temperature is between 20°C and 25°C (68°F and 77°F).[7][8]
-
Preparation and Handling :
-
Experimental Use :
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing.
-
Clearly label all containers with the contents, concentration, and hazard information.
-
-
Decontamination :
-
Clean all spills immediately, following the emergency procedures outlined below.
-
Decontaminate work surfaces and equipment with a suitable cleaning agent after use.
-
-
Waste Disposal :
Emergency and Disposal Plan
Immediate and appropriate action during an emergency is crucial.
Emergency Procedures
The following table details the immediate steps to be taken in case of exposure or a spill.
| Emergency Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2][5][6][10] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4][5][6][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][5][6][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][6][10] |
| Minor Spill | For small spills of the powder, carefully dampen the material with water to prevent it from becoming airborne. Gently sweep the material into a container for hazardous waste. Clean the area with a wet cloth. |
| Major Spill | Evacuate the area and restrict access. Alert the appropriate emergency response team. Only personnel with the proper training and PPE should address the spill.[6][9] |
Disposal Plan
The logical flow for the disposal of this compound and associated waste is outlined below.
Caption: Disposal workflow for this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.at [fishersci.at]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound Capsules, USP Rx Only [dailymed.nlm.nih.gov]
- 8. Paromomycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
